Yadanzioside A
Description
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJWSSPAMZRIA-AIWMZPBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915049 | |
| Record name | Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95258-15-4 | |
| Record name | Yadanzioside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Yadanzioside A from Brucea javanica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside A, a potent quassinoid glycoside, represents a significant bioactive compound isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its extraction and purification and presents key quantitative and spectroscopic data. Furthermore, this document illustrates the experimental workflow for its isolation and purification, offering a comprehensive resource for researchers in natural product chemistry and drug development.
Introduction
Brucea javanica (L.) Merr., belonging to the Simaroubaceae family, is a plant widely distributed in Southeast Asia.[1][2] Its seeds, known as "Ya-Dan-Zi" in Chinese folklore, have been traditionally used for treating a variety of ailments, including dysentery, malaria, and certain cancers.[2][3] Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, with quassinoids being the most prominent and pharmacologically significant class of compounds.[2][4]
This compound is a member of the quassinoid glycoside family, characterized by a complex, highly oxygenated tetracyclic triterpene skeleton linked to a sugar moiety.[3][5] The discovery of this compound and its congeners was a result of systematic efforts to identify the antileukemic principles within Brucea javanica.[3][6] These compounds have garnered considerable interest due to their potent cytotoxic and antineoplastic activities.[6] This guide focuses on the seminal work that led to the initial discovery and characterization of this compound.
Experimental Protocols
The isolation and structural elucidation of this compound were first reported by Sakaki, Yoshimura, and their colleagues in the mid-1980s. The following protocols are based on their pioneering work published in the Chemical and Pharmaceutical Bulletin.[3][5]
Plant Material
Dried seeds of Brucea javanica (L.) Merr. were used as the starting material for the isolation of this compound.
Extraction and Preliminary Fractionation
The general procedure for the extraction of quassinoid glycosides from Brucea javanica seeds involves the following steps:
-
Defatting: The seeds are typically ground and defatted with a non-polar solvent like n-hexane to remove oils, which are abundant in the seeds.
-
Extraction: The defatted material is then extracted with methanol (MeOH).[3]
-
Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity, such as chloroform (CHCl₃) and n-butanol (n-BuOH). The quassinoid glycosides, including this compound, are typically found in the more polar fractions, particularly the water-soluble and n-butanol-soluble fractions.[3]
Chromatographic Isolation and Purification
The crude fractions containing the quassinoid glycosides are subjected to multiple rounds of chromatography to isolate individual compounds.
-
Column Chromatography: The water-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC, often using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water. This step is crucial for obtaining the pure compound.
Quantitative and Spectroscopic Data
The structure of this compound was determined through extensive spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₄O₁₆ |
| Appearance | Amorphous Powder |
Source: Data compiled from publicly available chemical databases.
Spectroscopic Data
The following table summarizes the key spectroscopic data that were instrumental in the structural elucidation of this compound. The specific chemical shifts and coupling constants would be found in the original research articles.
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MS) | Provided the molecular weight and aided in determining the elemental composition. |
| Infrared (IR) Spectroscopy | Indicated the presence of hydroxyl (-OH), ester (C=O), and glycosidic (C-O) functional groups. |
| ¹H NMR Spectroscopy | Revealed the number and types of protons present, including signals characteristic of the quassinoid skeleton and the glucose moiety. |
| ¹³C NMR Spectroscopy | Showed the total number of carbon atoms and provided information about their chemical environment, confirming the presence of the tetracyclic triterpene core and the sugar unit. |
Note: Detailed ¹H and ¹³C NMR data with specific chemical shift assignments are crucial for unambiguous structure confirmation and can be found in the primary literature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Brucea javanica seeds.
Caption: General workflow for the isolation of this compound.
Conclusion
The discovery and isolation of this compound from Brucea javanica exemplify a classic natural product chemistry workflow, from the selection of a medicinally important plant to the rigorous purification and structural characterization of a novel bioactive compound. The detailed experimental protocols and spectroscopic data established by early researchers have laid the foundation for further investigation into the pharmacological properties and potential therapeutic applications of this potent quassinoid glycoside. This guide serves as a comprehensive technical resource for scientists and researchers interested in the continued exploration of this compound and other natural products from Brucea javanica.
References
- 1. [Studies on the chemical constituents of Brucea javanica (L.) Merr] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brucea javanica (L.) Merr [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Yadanzioside A: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside A, a quassinoid glycoside isolated from the seeds of Brucea javanica, has emerged as a compound of significant interest in pharmacological research due to its notable antitumor and antiviral activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological assessment are presented, alongside an exploration of its mechanism of action, particularly its role in modulating the JAK/STAT signaling pathway in cancer cells. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and virology.
Chemical Structure and Identification
This compound is a complex natural product classified as a quassinoid glycoside. Its structure is characterized by a highly oxygenated pentacyclic triterpene aglycone linked to a glucose moiety.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-11-ene-17-carboxylate[1] |
| Molecular Formula | C₃₂H₄₄O₁₆[1] |
| Molecular Weight | 684.69 g/mol [2] |
| Canonical SMILES | C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO--INVALID-LINK--O3)OC(=O)CC(C)C">C@(--INVALID-LINK--O[C@H]6--INVALID-LINK--CO)O)O)O)C)O">C@HO)C(=O)OC |
| InChI Key | QDQJWSSPAMZRIA-KEMICICVSA-N[2] |
| CAS Number | 95258-15-4[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | Data not available | |
Solubility | Solvent | Solubility | Notes | Source | | :--- | :--- | :--- | :--- | | DMSO | 50 mg/mL (73.03 mM) | Ultrasonic may be needed. | MedChemExpress[3] | | Ethanol | 25 mg/mL (36.51 mM) | Ultrasonic may be needed. | MedChemExpress[3] | | Pyridine | Soluble | ChemFaces[4] | | Methanol | Soluble | ChemFaces[4] |
Biological Activity
This compound has demonstrated significant potential as both an antitumor and antiviral agent.
Antitumor Activity
Recent studies have highlighted the potent cytotoxic effects of this compound against various cancer cell lines, with a particularly well-documented mechanism in hepatocellular carcinoma (HCC).
Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | ≥ 0.1 | Dose-dependent inhibition of proliferation. |
| LM-3 | Hepatocellular Carcinoma | ≥ 0.1 | Dose-dependent inhibition of proliferation. |
In vivo studies have further corroborated these findings, showing that this compound can inhibit tumor growth in mouse models of liver cancer.
Antiviral Activity
This compound has also been identified as a potent inhibitor of certain viruses.
Antiviral Activity Data (IC₅₀ Values)
| Virus | IC₅₀ (µM) |
|---|
| Tobacco Mosaic Virus (TMV) | 5.5 |
Mechanism of Action: Targeting the JAK/STAT Pathway
The primary elucidated mechanism of action for the antitumor effects of this compound involves the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is often aberrantly activated in many cancers, leading to uncontrolled cell proliferation and survival.
This compound has been shown to exert its effects by:
-
Inhibiting Phosphorylation: It dose-dependently inhibits the phosphorylation of both JAK2 and STAT3 in liver cancer cells.
-
Inducing Apoptosis: By blocking the JAK/STAT pathway, this compound triggers programmed cell death (apoptosis) in cancer cells. This is evidenced by increased levels of cleaved Caspase-3 and Caspase-8, and alterations in the expression of Bcl-2 family proteins.
The following diagram illustrates the proposed mechanism of action of this compound on the JAK/STAT signaling pathway.
Caption: Mechanism of this compound in HCC cells.
Experimental Protocols
Isolation of this compound from Brucea javanica
The following is a general workflow for the isolation of this compound from the seeds of Brucea javanica, based on common phytochemical extraction and purification techniques.
Caption: General workflow for isolating this compound.
Detailed Steps:
-
Preparation of Plant Material: Dried seeds of Brucea javanica are ground into a fine powder.
-
Extraction: The powdered seeds are extracted exhaustively with methanol at room temperature.
-
Concentration: The methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate, to remove non-polar and moderately polar compounds. This compound, being a glycoside, is expected to remain in the aqueous phase.
-
Column Chromatography: The aqueous fraction is subjected to column chromatography over a suitable stationary phase (e.g., silica gel or reversed-phase C18 silica gel), eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol) to separate the components based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a reversed-phase column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antitumor and antiviral activities. Its mechanism of action, particularly the inhibition of the JAK/STAT pathway, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on a more comprehensive evaluation of its efficacy and safety in preclinical and clinical settings. Elucidation of its effects on other signaling pathways and its potential for synergistic combinations with existing therapies will be crucial for realizing its full therapeutic potential. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its delivery and dosage for clinical applications.
References
Yadanzioside A: A Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside A, a natural compound derived from Brucea javanica, has emerged as a promising candidate in oncology research.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, with a particular focus on its activity in hepatocellular carcinoma (HCC). The information presented herein is synthesized from preclinical in vitro and in vivo studies, offering valuable insights for further research and drug development endeavors.
Core Mechanism of Action: Targeting the TNF-α/JAK/STAT3 Signaling Pathway
The primary anti-tumor activity of this compound is attributed to its ability to modulate the TNF-α/JAK/STAT3 signaling cascade, a critical pathway often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[1][2] this compound intervenes in this pathway by inhibiting the phosphorylation of key signaling proteins, Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This inhibitory action disrupts the downstream signaling events that contribute to tumorigenesis.
RNA sequencing analysis of liver cancer cells treated with this compound has revealed a significant enrichment of the TNF-α signaling pathway, confirming its central role as a target.[1] Specifically, treatment with this compound leads to a reduction in the expression of TNF-α.[1]
The inhibition of STAT3 phosphorylation is a crucial event, as STAT3 is a key transcription factor that, when activated, promotes the expression of genes involved in cell survival and proliferation while suppressing apoptosis.[1] By preventing STAT3 activation, this compound effectively shifts the cellular balance towards programmed cell death.
Key Cellular Effects of this compound
Induction of Apoptosis
A hallmark of this compound's anti-cancer activity is its potent induction of apoptosis.[1][2] This is achieved through the modulation of key apoptotic regulatory proteins. Treatment with this compound leads to:
-
Upregulation of Pro-Apoptotic Proteins: A notable increase in the expression of Bax, a key member of the Bcl-2 family that promotes apoptosis.[1]
-
Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the expression of Bcl-2, a protein that inhibits apoptosis.[1]
-
Activation of Caspase Cascade: Increased levels of cleaved Caspase-3 and Caspase-8, the executioner and initiator caspases, respectively, indicating the activation of the apoptotic cascade.[1]
The culmination of these molecular events is a significant increase in the apoptotic cell population and the formation of apoptosomes.[1][2]
Inhibition of Cell Proliferation, Migration, and Invasion
This compound exhibits dose-dependent cytotoxic effects on liver cancer cells, significantly inhibiting their proliferation.[1][2] Furthermore, it has been shown to impede the migration and invasion of cancer cells, crucial processes in metastasis.[1][2] These effects are observed at concentrations as low as 0.1 μM.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound on Hepatocellular Carcinoma Cells
| Cell Line | Assay | Concentration | Effect | Reference |
| HepG2, LM-3, Huh-7 | Cell Viability | Dose-dependent | Cytotoxic effects observed | [2] |
| HepG2, LM-3 | Proliferation | ≥ 0.1 μM | Significant inhibition | [1][2] |
| HepG2, LM-3 | Migration | ≥ 0.1 μM | Significant inhibition | [1][2] |
| HepG2, LM-3 | Invasion | ≥ 0.1 μM | Significant inhibition | [1][2] |
| HepG2 | RNA Sequencing | 0.3 μM (24h) | Enrichment of TNF-α signaling pathway | [1] |
Table 2: Modulation of Key Signaling and Apoptotic Proteins by this compound
| Protein | Effect | Cell Lines | Reference |
| p-JAK2 | Inhibition | HepG2, LM-3 | [1] |
| p-STAT3 | Inhibition | HepG2, LM-3 | [1] |
| TNF-α | Reduction in expression | HepG2 | [1] |
| Cleaved Caspase-3 | Increased levels | HepG2, LM-3 | [1] |
| Cleaved Caspase-8 | Increased levels | HepG2, LM-3 | [1] |
| Bax | Increased levels | HepG2, LM-3 | [1] |
| Bcl-2 | Decreased levels | HepG2, LM-3 | [1] |
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: this compound inhibits the TNF-α/JAK/STAT3 pathway, leading to apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: Standard workflow for evaluating the in vitro anti-cancer effects of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, LM-3, Huh-7) and a normal liver cell line (e.g., HL-7702) are used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are seeded in appropriate culture plates or flasks and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 μM) for specified time periods (e.g., 24, 48, 72 hours).
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-8, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Cells are seeded in 6-well plates and treated with this compound for the desired time.
-
Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Flow Cytometry: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
In Vivo Tumor Xenograft Model
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Cell Implantation: A suspension of hepatocellular carcinoma cells (e.g., LM-3) is subcutaneously or orthotopically injected into the mice to establish tumors.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at a specified dose and frequency. The control group receives the vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential, particularly in hepatocellular carcinoma, by targeting the TNF-α/JAK/STAT3 signaling pathway to induce apoptosis and inhibit tumor growth and metastasis. The data presented in this guide underscore the need for further investigation into its therapeutic efficacy and safety profile in more advanced preclinical models. Future research should focus on optimizing dosing strategies, exploring potential combination therapies to enhance its anti-cancer effects, and elucidating its activity in other cancer types. The detailed mechanisms and protocols provided herein serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.
References
The Anticancer Potential of Yadanzioside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside A, a quassinoid compound isolated from the seeds of Brucea javanica, has emerged as a molecule of interest in oncology research. This technical guide synthesizes the current understanding of the biological activity of this compound, with a particular focus on its anticancer properties. This document provides a comprehensive overview of its cytotoxic effects against various cancer cell lines, details the experimental methodologies used to ascertain these effects, and elucidates the underlying molecular mechanisms of action, including its impact on key signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized through detailed diagrams.
Introduction
Brucea javanica (L.) Merr. is a plant with a long history in traditional medicine for treating various ailments, including cancer. Modern phytochemical investigations have identified quassinoids as major bioactive constituents responsible for its therapeutic effects. Among these, this compound has been the subject of studies to evaluate its potential as an anticancer agent. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development by consolidating the available scientific data on the biological activities of this compound.
Cytotoxic Activity of this compound
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cancer cell types. A closely related compound, Yadanziolide A, has shown potent activity against liver and lung cancer cells.
Table 1: In Vitro Cytotoxicity of Yadanziolide A against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Cancer | 18.7 ± 1.2 | Not Specified |
| HepG2 | Liver Cancer | Data indicates dose-dependent inhibition ≥ 0.1 µM | CCK-8 Assay |
| LM-3 | Liver Cancer | Data indicates dose-dependent inhibition ≥ 0.1 µM | CCK-8 Assay |
| Huh-7 | Liver Cancer | Data indicates dose-dependent inhibition ≥ 0.1 µM | CCK-8 Assay |
Note: Data for Yadanziolide A is presented here due to the close structural relationship and available data. Further studies are needed to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.
Mechanism of Action
The anticancer activity of this compound and its analogues is attributed to the induction of apoptosis and the modulation of key cellular signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.
Modulation of Signaling Pathways
Recent studies on the closely related Yadanziolide A have elucidated its impact on specific signaling cascades. The primary mechanism identified involves the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.
Yadanziolide A has been found to target the TNF-α/STAT3 pathway by inhibiting the phosphorylation of both JAK2 and STAT3.[1][2][3] This inhibition leads to the downregulation of downstream anti-apoptotic proteins and the subsequent activation of the apoptotic cascade.
Diagram 1: Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound action on the JAK-STAT3 signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies typically employed to evaluate the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or WST-8 in CCK-8 kits) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: The MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Diagram 2: Workflow for a Typical Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
This method is used to detect and quantify apoptosis by identifying changes in the plasma membrane of apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Diagram 3: Gating Strategy for Apoptosis Analysis by Flow Cytometry
Caption: Quadrant analysis of Annexin V and Propidium Iodide stained cells.
Conclusion and Future Directions
This compound, a natural quassinoid from Brucea javanica, demonstrates significant potential as an anticancer agent. Its biological activity is characterized by the induction of apoptosis in cancer cells, a mechanism driven by the inhibition of the JAK-STAT3 signaling pathway. The available data, particularly from its close analogue Yadanziolide A, strongly suggests that this compound warrants further investigation.
Future research should focus on:
-
Establishing a comprehensive profile of IC50 values for this compound against a broader panel of cancer cell lines, including those of pancreatic origin.
-
Conducting in-depth mechanistic studies to fully elucidate all the signaling pathways modulated by this compound.
-
Performing in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic candidate for cancer treatment.
References
Yadanzioside A: A Preclinical Delineation of its Anti-Hepatocellular Carcinoma Activity Through STAT3 Inhibition
Fuzhou, China – A recent preclinical investigation has illuminated the therapeutic potential of Yadanzioside A (Y-A), a natural compound derived from Brucea javanica, in the context of hepatocellular carcinoma (HCC). The study reveals that this compound exerts potent anti-tumor effects by directly targeting the TNF-α/JAK/STAT3 signaling pathway, a critical axis in HCC proliferation and survival. These findings position this compound as a promising candidate for further drug development in liver cancer therapy.
This technical guide provides a comprehensive overview of the mechanism of action, molecular targets, and preclinical efficacy of this compound in HCC, tailored for researchers, scientists, and drug development professionals.
Molecular Targets and Mechanism of Action
This compound's anti-cancer activity in hepatocellular carcinoma is primarily mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Mechanistic studies have demonstrated that this compound directly inhibits the phosphorylation of both Janus kinase 2 (JAK2) and STAT3 in a dose-dependent manner.[1][3] This inhibition disrupts the downstream signaling cascade that promotes cancer cell proliferation, migration, and invasion, while also inducing programmed cell death (apoptosis).[1][2][3]
Molecular docking analyses have predicted a stable interaction between this compound and STAT3, with a binding energy of -7.06 kcal/mol.[1] Furthermore, RNA sequencing and subsequent pathway analysis of this compound-treated HCC cells revealed a significant enrichment of the TNF-α signaling pathway, a known upstream activator of JAK/STAT3 signaling.[1] Experimental evidence confirmed that this compound treatment leads to a significant reduction in the expression of TNF-α.[1]
The culmination of these molecular events is a significant reduction in HCC cell viability, a halt in migratory and invasive capabilities, and the induction of apoptosis, as evidenced by increased apoptotic cell populations and the formation of apoptosomes.[1][2][3]
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across several HCC cell lines. The compound demonstrates dose-dependent cytotoxicity, with significant inhibition of proliferation, migration, and invasion observed at concentrations of 0.1 µM and higher.[1][3]
| Cell Line | Type | IC50 Value (nM) |
| HepG2 | Human Hepatocellular Carcinoma | 300 |
| Huh-7 | Human Hepatocellular Carcinoma | 362 |
| LM-3 | Human Hepatocellular Carcinoma | 171 |
| HL-7702 | Normal Human Liver Cell Line | 768 |
| Table 1: In Vitro Cytotoxicity of this compound in Human Liver Cell Lines.[1] |
The higher IC50 value in the normal liver cell line HL-7702 suggests a degree of selectivity for cancer cells.[1] In vivo, intraperitoneal administration of this compound at a dose of 2 mg/kg/day for two weeks resulted in a noteworthy suppression of tumor growth in an orthotopic liver cancer mouse model.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.
Cell Viability (CCK-8) Assay
This assay determines the cytotoxic effect of this compound on HCC cells.
-
Cell Seeding: HCC cells (HepG2, Huh-7, LM-3) and normal liver cells (HL-7702) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are pre-incubated for 24 hours (37°C, 5% CO2) to allow for cell adherence.
-
Drug Treatment: A stock solution of this compound is diluted to various concentrations. 10 µL of each concentration is added to the respective wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for 24 to 48 hours.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control group. The IC50 value is determined using graphing software like GraphPad Prism.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: HepG2 and LM-3 cells are seeded and treated with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Dilution: 400 µL of 1X Binding Buffer is added to each tube.
-
Flow Cytometry: The samples are analyzed by flow cytometry. Annexin V positive/PI negative cells are scored as early apoptotic, and Annexin V positive/PI positive cells as late apoptotic or necrotic.
Western Blot for p-STAT3 and Total STAT3
This technique is used to measure the protein expression levels of total and phosphorylated STAT3.
-
Cell Lysis: HCC cells treated with this compound are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic HCC Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound in a more physiologically relevant setting.
-
Cell Preparation: Hepa1-6 cells (2 x 10^6) are suspended in 100 µL of serum-free medium.
-
Animal Model: Male C57BL/6 mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: Mice are anesthetized, and the Hepa1-6 cell suspension is injected directly into the liver lobe.
-
Treatment: Following tumor establishment, mice are treated with intraperitoneal injections of this compound (2 mg/kg/day) or vehicle control for two weeks.
-
Monitoring: Tumor growth is monitored. At the end of the treatment period, mice are euthanized.
-
Analysis: Tumors are excised, weighed, and photographed. Liver and serum samples are collected for pathological analysis (H&E staining) and biochemical assays (e.g., ALT, AST levels).
Conclusion
This compound demonstrates significant preclinical anti-tumor activity against hepatocellular carcinoma. Its defined mechanism of action, centered on the potent inhibition of the TNF-α/JAK/STAT3 signaling pathway, provides a strong rationale for its continued development as a therapeutic agent for liver cancer. The data summarized herein underscore the need for further investigation, including pharmacokinetic and toxicology studies, to advance this compound towards clinical evaluation.
References
The Pharmacological Profile of Yadanzioside A: A Technical Guide for Researchers
Executive Summary
Yadanzioside A, a quassinoid glycoside extracted from the traditional medicinal plant Brucea javanica, has emerged as a promising natural compound with significant antitumor properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a particular focus on its efficacy against hepatocellular carcinoma (HCC). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and potential clinical application of this compound as a novel cancer therapeutic.
Introduction
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The quest for more effective and less toxic therapeutic agents has led to the investigation of natural products for their anticancer potential. This compound, a derivative of Brucea javanica, has demonstrated potent dose-dependent cytotoxic effects against liver cancer cells.[1][3] Preclinical studies, both in vitro and in vivo, have shown that this compound inhibits cancer cell proliferation, migration, and invasion, while also inducing programmed cell death (apoptosis).[1][3][4] This guide synthesizes the current scientific knowledge on the pharmacological attributes of this compound.
Mechanism of Action
The primary anticancer mechanism of this compound involves the targeted inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often aberrantly activated in many cancers, including HCC.[1][4]
This compound exerts its effects by:
-
Targeting the TNF-α/STAT3 Axis: It has been shown to modulate the tumor necrosis factor-alpha (TNF-α) signaling pathway, which is a known activator of STAT3.[1][3]
-
Inhibiting JAK2 and STAT3 Phosphorylation: this compound directly inhibits the phosphorylation of JAK2 and its downstream target STAT3. The phosphorylation of these proteins is a critical step in the activation of the JAK/STAT pathway.[1][3][4]
-
Inducing Apoptosis: By blocking the JAK/STAT pathway, this compound downregulates the expression of anti-apoptotic proteins (like Bcl-2) and upregulates pro-apoptotic proteins (like Bax). This shift in the Bax/Bcl-2 ratio, along with the activation of caspase-8 and caspase-3, leads to the induction of apoptosis in cancer cells.[1][4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HepG2 | Hepatocellular Carcinoma | 300[4] |
| Huh-7 | Hepatocellular Carcinoma | 362[4] |
| LM-3 | Hepatocellular Carcinoma | 171[4] |
| HL-7702 | Normal Liver Cell Line | 768[4] |
Table 2: In Vitro Apoptotic Effects of this compound on Hepatocellular Carcinoma Cells after 24h Treatment
| Cell Line | This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| LM-3 | 0.1 | Not Reported | Not Reported |
| 0.3 | Not Reported | Not Reported | |
| 1.0 | 11.9[4] | 18.4[4] | |
| HepG2 | 0.1 | Not Reported | Not Reported |
| 0.3 | Not Reported | Not Reported | |
| 1.0 | 20.4[4] | 14.6[4] |
Table 3: In Vivo Antitumor Efficacy of this compound in an Orthotopic Liver Cancer Mouse Model
| Treatment Group | Dosage | Duration | Outcome |
| Control | Vehicle | 2 weeks | Progressive tumor growth |
| This compound | 2 mg/kg/day | 2 weeks | Noteworthy suppression of tumor growth[4] |
| Normalization of serum ALT and AST levels[4] | |||
| Significant reduction in liver tumor lesions[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological profile.
Cell Viability Assay (CCK-8 Assay)
-
Objective: To determine the dose-dependent cytotoxic effect of this compound on hepatocellular carcinoma cells.
-
Procedure:
-
Seed HepG2, Huh-7, and LM-3 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 30 nM to 1 µM) for a specified period (e.g., 24, 48 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
-
Cell Migration and Invasion Assays (Wound Healing and Transwell Assays)
-
Objective: To assess the effect of this compound on the migratory and invasive capabilities of HCC cells.
-
Wound Healing Assay Protocol:
-
Grow HepG2 and LM-3 cells to confluence in 6-well plates.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (0.1 µM, 0.3 µM, 1 µM).[4]
-
Capture images of the wound at 0 and 24 hours.
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
-
-
Transwell Invasion Assay Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed HCC cells in the upper chamber in serum-free medium containing various concentrations of this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invaded cells under a microscope.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed LM-3 and HepG2 cells in 6-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.[4]
-
Treat the cells with this compound at concentrations of 0.1 µM, 0.3 µM, and 1 µM for 24 hours.[4]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
In Vivo Orthotopic Liver Cancer Model
-
Objective: To evaluate the in vivo antitumor activity of this compound.
-
Procedure:
-
Use male C57BL/6 mice for the study.[4]
-
Surgically implant Hepa1-6 hepatocellular carcinoma cells into the liver of the mice to establish an orthotopic tumor model.
-
After tumor establishment, divide the mice into control and treatment groups.
-
Administer this compound intraperitoneally to the treatment group at a dose of 2 mg/kg/day for two weeks.[4] The control group receives a vehicle control.
-
Monitor tumor growth over the treatment period.
-
At the end of the study, euthanize the mice and excise the livers and tumors.
-
Measure tumor volume and weight.
-
Collect blood samples for serum biochemical analysis (e.g., ALT and AST levels).
-
Perform histopathological analysis (e.g., H&E staining) of the liver tumors.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein expression and phosphorylation levels of key signaling molecules.
-
Procedure:
-
Treat HCC cells with various concentrations of this compound.
-
Lyse the cells to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-8, and a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study | MDPI [mdpi.com]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Anticancer Effects of Yadanzioside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yadanzioside A, a quassinoid glycoside derived from Brucea javanica, has emerged as a compound of interest in oncology research due to its demonstrated antitumor properties.[1] This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, with a specific focus on its mechanism of action against hepatocellular carcinoma (HCC). The document details the compound's impact on critical signaling pathways, summarizes key quantitative data from preclinical studies, and provides standardized protocols for relevant experimental procedures. The primary mechanism elucidated involves the induction of apoptosis through the targeted inhibition of the JAK/STAT signaling pathway, highlighting this compound as a promising candidate for further therapeutic development.[2]
Mechanism of Action
This compound exerts its anticancer effects primarily by inducing apoptosis and inhibiting cell proliferation in cancer cells.[2] The core mechanism involves the targeted suppression of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is frequently overactive in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[2]
Inhibition of the JAK/STAT Pathway
Studies on hepatocellular carcinoma cell lines (HepG2 and LM-3) have shown that this compound inhibits the phosphorylation of JAK2 and STAT3 in a concentration-dependent manner.[2] STAT3, when activated via phosphorylation, promotes the transcription of genes involved in cell survival and proliferation, including anti-apoptotic proteins like Bcl-2.[2] By inhibiting the phosphorylation of JAK2 and STAT3, this compound effectively downregulates this pro-survival signaling cascade.[2] The inhibitory effect of this compound on STAT3 phosphorylation is comparable to that of known STAT3 inhibitors like Stattic.[2] This targeted action disrupts the anti-apoptotic signals regulated by Bcl-2 proteins, thereby sensitizing cancer cells to apoptosis.[2]
Induction of Apoptosis
This compound actively promotes programmed cell death through both the extrinsic and intrinsic apoptotic pathways.[2]
-
Extrinsic Pathway: Treatment with this compound leads to an increase in the levels of cleaved Caspase-8, indicating the activation of the death receptor-mediated extrinsic apoptotic pathway.[2]
-
Intrinsic Pathway: The compound also modulates the balance of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift suggests the involvement of the mitochondria-mediated intrinsic pathway.[2]
The activation of both pathways culminates in the cleavage and activation of Caspase-3, a key executioner caspase, leading to the dismantling of the cell.[2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on hepatocellular carcinoma cells.
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| HepG2, LM-3 | Western Blot | Concentration-dependent | Inhibition of STAT3 and JAK2 phosphorylation. | [2] |
| HepG2, LM-3 | Western Blot | Dose-dependent | Increased levels of cleaved Caspase-3 and Caspase-8. | [2] |
| HepG2, LM-3 | Western Blot | Dose-dependent | Changes in Bcl-2 and Bax levels, indicating apoptosis. | [2] |
| HepG2 | ELISA | Not specified | Increased expression of TNF-α in cell culture supernatant. | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the JAK/STAT signaling pathway, leading to apoptosis.
Caption: this compound inhibits JAK/STAT signaling to induce apoptosis.
Standard Experimental Workflow
The diagram below outlines a typical workflow for evaluating the in vitro anticancer effects of a compound like this compound.
Caption: Workflow for in vitro evaluation of anticancer compounds.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 Method)
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, LM-3) into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include untreated wells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Cleaved Caspase-3, Caspase-8, Bcl-2, Bax, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
This compound demonstrates significant in vitro anticancer activity, particularly against hepatocellular carcinoma, by inducing apoptosis through the targeted inhibition of the JAK/STAT signaling pathway.[2] Its ability to suppress key pro-survival proteins like p-STAT3 and p-JAK2 while activating apoptotic caspases underscores its potential as a therapeutic agent.[2] The data presented in this guide provide a solid foundation for its mechanism of action.
Future research should focus on:
-
Expanding in vitro studies to a broader range of cancer cell lines to determine the spectrum of its activity.
-
Conducting in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and potential toxicity.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
These steps will be crucial in translating the promising in vitro findings of this compound into a viable clinical strategy for cancer treatment.
References
Yadanzioside A: A Novel Inhibitor of the JAK-STAT Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Yadanzioside A, a quassinoid derived from the plant Brucea javanica, has demonstrated significant potential as an anti-cancer agent. Emerging research has elucidated its mechanism of action, highlighting its role as a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in the pathogenesis of various malignancies, including hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the inhibitory effects of this compound on the JAK-STAT pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction to the JAK-STAT Pathway
The JAK-STAT signaling cascade is a principal mechanism for transmitting information from extracellular cytokine and growth factor signals to the nucleus, culminating in the regulation of gene expression. This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The canonical JAK-STAT pathway is initiated by the binding of a ligand, such as a cytokine, to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. Subsequently, STATs are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes.
This compound: Mechanism of Action
This compound exerts its anti-neoplastic effects by targeting key components of the JAK-STAT pathway, particularly in the context of hepatocellular carcinoma.[1] Research indicates that this compound's inhibitory action is linked to the upstream signaling of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine often implicated in cancer progression.[2]
This compound has been shown to significantly inhibit the phosphorylation of both JAK2 and STAT3 in a dose-dependent manner. This inhibition disrupts the downstream signaling cascade, preventing the nuclear translocation of STAT3 and the subsequent transcription of genes involved in cell proliferation, survival, and migration. The culmination of this pathway inhibition is the induction of apoptosis and the suppression of tumor cell growth.[1][2][3]
Signaling Pathway Diagram
Caption: this compound inhibits the TNF-α induced JAK-STAT pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes in hepatocellular carcinoma cell lines.
Table 1: Effect of this compound on Cell Viability (CCK-8 Assay)
| Cell Line | Concentration (µM) | Inhibition of Proliferation (%) |
| HepG2 | 0.1 | Not Significant |
| 0.3 | Significant Inhibition | |
| 1.0 | Strong Inhibition | |
| LM-3 | 0.1 | ~20% |
| 0.3 | Significant Inhibition | |
| 1.0 | Strong Inhibition | |
| Huh-7 | 0.1 | Not Significant |
| 0.3 | Significant Inhibition | |
| 1.0 | Strong Inhibition |
Data derived from a preclinical study on hepatocellular carcinoma.[4]
Table 2: Effect of this compound on Cell Migration and Invasion
| Assay | Cell Line | Concentration (µM) | Effect |
| Wound Healing | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent inhibition of wound closure |
| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent inhibition of wound closure | |
| Transwell Migration | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in migrated cells |
| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in migrated cells | |
| Transwell Invasion | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in invaded cells |
| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in invaded cells |
Data synthesized from studies on hepatocellular carcinoma cell lines.[4]
Table 3: Effect of this compound on Apoptosis
| Assay | Cell Line | Concentration (µM) | Observation |
| Hoechst 33342 Staining | HepG2 | 0.1, 0.3, 1.0 | Increased nuclear condensation and fragmentation with increasing concentration |
| LM-3 | 0.1, 0.3, 1.0 | Increased nuclear condensation and fragmentation with increasing concentration | |
| Annexin V/PI Flow Cytometry | HepG2 | 0.1, 0.3, 1.0 | Dose-dependent increase in the percentage of apoptotic cells |
| LM-3 | 0.1, 0.3, 1.0 | Dose-dependent increase in the percentage of apoptotic cells |
Findings based on apoptosis assays in hepatocellular carcinoma cells.[4]
Table 4: Inhibition of JAK2 and STAT3 Phosphorylation by this compound (Western Blot)
| Target Protein | Cell Line | Concentration (µM) | Result |
| p-JAK2 | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in phosphorylation |
| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in phosphorylation | |
| p-STAT3 | HepG2 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in phosphorylation |
| LM-3 | 0.1, 0.3, 1.0 | Concentration-dependent decrease in phosphorylation |
Results from Western blot analysis in hepatocellular carcinoma cell lines.[5]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the JAK-STAT pathway.
Cell Viability Assay (CCK-8)
This protocol is for determining cell viability after treatment with this compound.
-
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, LM-3)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.3, 1.0 µM).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Western Blot Analysis for Phosphorylated Proteins
This protocol details the detection of phosphorylated JAK2 and STAT3.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total protein and/or a loading control like β-actin.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects on HCC cells.
Conclusion
This compound has emerged as a promising natural compound with potent anti-cancer properties, specifically through its targeted inhibition of the JAK-STAT signaling pathway. The data presented in this guide underscores its ability to suppress proliferation, migration, and invasion, while inducing apoptosis in hepatocellular carcinoma cells. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other natural products targeting this critical oncogenic pathway. Further preclinical and clinical studies are warranted to fully evaluate the efficacy and safety of this compound as a novel therapeutic agent for HCC and other malignancies characterized by aberrant JAK-STAT signaling.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toolsbiotech.com [toolsbiotech.com]
- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. clyte.tech [clyte.tech]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Apoptosis Induction by Yadanzioside A in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research directly investigating the effects of Yadanzioside A on leukemia cells is currently limited. This document synthesizes available data on this compound's activity in other cancer types, primarily hepatocellular carcinoma, and draws parallels with the known anti-leukemic effects of related compounds from Brucea javanica to provide a potential framework for its mechanism of action in leukemia.
Introduction
This compound is a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, a class of bitter principles from the Simaroubaceae family, have garnered significant interest for their potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[1][2][3][4] While the direct effects of this compound on leukemia are yet to be extensively studied, its demonstrated efficacy in other cancers, such as hepatocellular carcinoma, provides a strong rationale for investigating its potential as a therapeutic agent for hematological malignancies.[5][6][7] This technical guide consolidates the current understanding of this compound's mechanism of action, details relevant experimental protocols, and presents key data from related studies to inform future research in leukemia.
Core Mechanism of Action: Induction of Apoptosis
Studies on hepatocellular carcinoma (HCC) cells have shown that this compound is a potent inducer of apoptosis.[5][6][7] The primary mechanism appears to be the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation that is often dysregulated in various cancers, including leukemia.[5][8][9][10]
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a key signaling cascade in hematological malignancies.[8][9][10] In leukemia, constitutive activation of this pathway contributes to uncontrolled cell growth and resistance to apoptosis. Research on HCC cells demonstrates that this compound inhibits the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins and the activation of the apoptotic cascade.[5][6][7]
Intrinsic and Extrinsic Apoptotic Pathways
The induction of apoptosis by this compound likely involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In HCC cells, treatment with this compound leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, suggesting the involvement of the intrinsic pathway. Furthermore, the activation of caspase-8, a key initiator of the extrinsic pathway, has also been observed.[5]
Quantitative Data from Related Studies
While specific IC50 values for this compound in leukemia cell lines are not yet available, data from studies on other Brucea javanica compounds and related quassinoids in leukemia cells can provide a valuable reference point.
Table 1: Cytotoxic Effects of Brucea javanica Compounds on Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Brusatol | HL-60 | 0.06 | [1] |
| Bruceine B | HL-60 | 0.27 | [1] |
| Javanicoside B | P-388 | Not specified | [1] |
| Javanicoside I | P-388 | Not specified | [1] |
| Javanicoside J | P-388 | Not specified | [1] |
| Javanicoside K | P-388 | Not specified | [1] |
| Javanicoside L | P-388 | Not specified | [1] |
Table 2: Effects of this compound on Hepatocellular Carcinoma Cells
| Parameter | Cell Line | Concentration (µM) | Observation | Reference |
| Cell Viability | HepG2, LM-3 | ≥ 0.1 | Significant inhibition of proliferation | [5][6][7] |
| Apoptosis | HepG2, LM-3 | Not specified | Increased apoptotic cell population | [5][6][7] |
| Protein Expression | HepG2, LM-3 | Not specified | Increased Cleaved Caspase-3, Cleaved Caspase-8, Bax | [5] |
| Protein Expression | HepG2, LM-3 | Not specified | Decreased Bcl-2, p-JAK2, p-STAT3 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the apoptotic effects of this compound in leukemia cells, adapted from studies on related compounds and cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, Jurkat) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-8, p-JAK2, p-STAT3, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities relative to the loading control.
Signaling Pathway Visualization
The following diagram illustrates the potential apoptotic signaling cascade induced by this compound in leukemia cells, based on findings in other cancer types.
Conclusion and Future Directions
While direct evidence is still needed, the existing data on this compound and related quassinoids strongly suggest its potential as an anti-leukemic agent. Its ability to induce apoptosis, particularly through the inhibition of the JAK/STAT pathway, presents a promising avenue for the development of novel therapies for leukemia. Future research should focus on:
-
Evaluating the cytotoxic and pro-apoptotic effects of this compound on a panel of leukemia cell lines (e.g., AML, ALL).
-
Determining the IC50 values of this compound in these cell lines.
-
Confirming the inhibition of the JAK/STAT pathway and elucidating the downstream molecular events in leukemia cells.
-
Investigating the in vivo efficacy of this compound in animal models of leukemia.
This technical guide provides a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this compound in the context of leukemia. The detailed protocols and summarized data offer a starting point for designing and conducting further preclinical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK/STAT in leukemia: a clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK/STAT in leukemia: a clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK/STAT signaling in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Yadanzioside A: A Literature Review of a Promising Quassinoid Glycoside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside A is a member of the quassinoid glycoside family, a class of bitter compounds primarily isolated from plants of the Simaroubaceae family. Notably, many of these compounds, including various Yadanzioside analogues, are derived from Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating ailments such as dysentery, malaria, and cancer.[1][2] Quassinoids are recognized for their significant biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.[3][4] While specific research on this compound is limited in publicly available literature, this review synthesizes the current knowledge on closely related Yadanziosides and other quassinoids from Brucea javanica to infer the potential therapeutic profile and mechanisms of action of this compound. This guide is intended to provide a comprehensive resource for researchers and professionals in drug development, highlighting the potential of this compound class and identifying areas for future investigation.
Physicochemical Properties and Structure
Quassinoids are characterized by a highly oxygenated and structurally complex C20 triterpene skeleton.[5] Glycosidic quassinoids, such as the Yadanziosides, feature a sugar moiety attached to the aglycone, which can significantly influence their solubility and biological activity. The exact structure of this compound is not widely reported, but it shares the fundamental quassinoid core. For context, the structure of a related compound, Yadanzioside P, has been identified as 3-O-(beta-D-glucopyranosyl)bruceantin.[6] The isolation and structural elucidation of these compounds typically involve techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Biological Activities and Therapeutic Potential
The primary therapeutic interest in quassinoids from Brucea javanica lies in their potent anti-cancer, anti-inflammatory, and antimalarial activities. While specific quantitative data for this compound is scarce, the activities of related compounds provide a strong indication of its potential.
Antitumor Activity
Quassinoids are among the most valuable active components of Brucea javanica for their anti-cancer effects.[2] Numerous in vitro and in vivo studies have demonstrated the significant anti-cancer properties of extracts and isolated compounds from this plant against various cancer cell lines, including pancreatic, lung, breast, and liver cancer.[1][9] For instance, cucumarioside A2-2, another triterpene glycoside, has shown cytotoxicity against Ehrlich carcinoma cells with an EC50 of 2.1 to 2.7 μM.[10] The antitumor effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation.[3][10]
Anti-inflammatory Effects
Brucea javanica and its constituent quassinoids have demonstrated notable anti-inflammatory properties.[2][3] While the specific mechanisms for this compound are not elucidated, other plant-derived compounds with anti-inflammatory effects often act by modulating the production of pro-inflammatory and anti-inflammatory cytokines. For example, some polyphenols increase the release of anti-inflammatory IL-10 while inhibiting pro-inflammatory TNF-α and IL-1β.[11] Similarly, topical application of 3% potassium iodide has been shown to reduce IL-1 and TNF-α gene expression while increasing IL-10 expression in a mouse model of skin inflammation.[12]
Antimalarial Properties
Historically, Brucea javanica has been used to treat malaria.[2][4] Quassinoids such as bruceine A, B, and C have shown potent in vitro activity against multi-drug resistant strains of Plasmodium falciparum, with ID50 values in the low ng/mL range.[4] The antimalarial activity of plant extracts is often assessed in vivo using murine models infected with Plasmodium berghei.[13][14]
Quantitative Data on Related Quassinoids
Due to the limited availability of specific data for this compound, the following table summarizes the reported biological activities of other closely related quassinoids isolated from Brucea javanica. This data provides a comparative baseline for the potential potency of this compound.
| Compound | Biological Activity | Cell Line/Model | IC50/EC50/ID50 | Reference |
| Bruceine A | Antimalarial | P. falciparum (multi-drug resistant) | 8.66 ng/mL | [4] |
| Bruceine B | Antimalarial | P. falciparum (multi-drug resistant) | 8.15 ng/mL | [4] |
| Bruceine C | Antimalarial | P. falciparum (multi-drug resistant) | 1.95 ng/mL | [4] |
| Mefloquine (Ref) | Antimalarial | P. falciparum (multi-drug resistant) | 6.26 ng/mL | [4] |
| Cucumarioside A2-2 | Cytotoxicity | Ehrlich Carcinoma Cells | 2.1 - 2.7 µM | [10] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of quassinoids, which would be applicable to the study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., WiDR, Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[15]
-
Treatment: Cells are seeded in 96-well plates and, after attachment, treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[15]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.[16]
In Vivo Antimalarial Assay (4-Day Suppressive Test)
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.[13]
-
Treatment: The test compound is administered orally or intraperitoneally at various doses for four consecutive days, starting on the day of infection. A positive control (e.g., Chloroquine) and a negative control (vehicle) are included.[14]
-
Parasitemia Assessment: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The percentage of parasitemia suppression is calculated for each dose relative to the negative control group.[14]
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been identified. However, based on studies of other potent quassinoids and natural compounds, several pathways are likely to be involved in its biological activities.
Antitumor Mechanisms
The antitumor effects of quassinoids are often linked to the induction of apoptosis and the inhibition of key survival pathways.
This diagram illustrates that this compound may inhibit pro-survival pathways like PI3K/Akt and NF-κB, leading to decreased cell proliferation and reduced expression of anti-apoptotic proteins like Bcl-2. This, in turn, could activate the caspase cascade, culminating in apoptosis.
Anti-inflammatory Mechanisms
The anti-inflammatory actions of natural compounds frequently involve the suppression of pro-inflammatory signaling cascades.
This workflow suggests that this compound could exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. Additionally, it might promote the production of anti-inflammatory cytokines, leading to a reduction in the overall inflammatory response.
Conclusion and Future Directions
This compound, as a member of the quassinoid glycoside family from Brucea javanica, holds significant therapeutic promise, particularly in the fields of oncology, inflammation, and infectious diseases. While direct research on this specific compound is limited, the well-documented biological activities of its close analogues provide a strong rationale for its further investigation. Future research should prioritize the isolation and purification of this compound in sufficient quantities to enable comprehensive biological evaluation. Key areas of focus should include:
-
Quantitative assessment of its cytotoxic, anti-inflammatory, and antimalarial activities.
-
Elucidation of its precise mechanisms of action and identification of its molecular targets and affected signaling pathways.
-
In vivo studies to determine its efficacy, pharmacokinetics, and safety profile.
A deeper understanding of the structure-activity relationships within the Yadanzioside series could also guide the semi-synthesis of novel analogues with improved potency and reduced toxicity. The information compiled in this review serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. mdpi.com [mdpi.com]
- 6. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation and structural elucidation of two new glycosides from sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of cucumarioside A2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Potassium Iodide on SDS-Induced Murine Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo antimalarial activity of extracts of Tanzanian medicinal plants used for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo antimalarial activity of extracts of Tanzanian medicinal plants used for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of Yadanzioside A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Yadanzioside A from plant extracts, particularly from Brucea javanica seeds, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a quassinoid glycoside, has garnered significant interest for its potential therapeutic properties, including antileukemic activity.[1] Accurate and reliable quantification of this compound in plant matrices is crucial for research, quality control, and the development of potential phytopharmaceuticals. This application note details the necessary materials, a step-by-step extraction protocol, and a robust HPLC method for the determination of this compound.
Chemical Profile: this compound
This compound is a complex tetracyclic triterpenoid glycoside. Its chemical properties are essential for developing appropriate extraction and chromatographic methods.
| Property | Value |
| Molecular Formula | C₃₂H₄₄O₁₆ |
| Molecular Weight | 684.69 g/mol |
| CAS Number | 95258-15-4 |
| Plant Source | Brucea javanica (L.) Merr.[2][3] |
| Chemical Class | Quassinoid Glycoside |
Experimental Protocols
Extraction of this compound from Brucea javanica Seeds
This protocol outlines a general procedure for the extraction of this compound and other quassinoids from the seeds of Brucea javanica.
Materials:
-
Dried seeds of Brucea javanica
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
-
Filter paper (0.45 µm)
Procedure:
-
Sample Preparation: Grind the dried seeds of Brucea javanica into a fine powder.
-
Defatting: To remove lipids, perform a preliminary extraction of the powdered seeds with n-hexane using a Soxhlet apparatus for 6-8 hours or sonication for 30 minutes (repeat 3 times). Discard the n-hexane extract.
-
Extraction: Air-dry the defatted powder and then extract with methanol using a Soxhlet apparatus for 8-10 hours or sonication at room temperature for 1 hour (repeat 3 times).
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in deionized water and partition sequentially with ethyl acetate.
-
Fraction Collection: Collect the ethyl acetate fraction, which will contain this compound and other quassinoids.
-
Final Preparation: Evaporate the ethyl acetate fraction to dryness. Reconstitute a known amount of the dried extract in the HPLC mobile phase, filter through a 0.45 µm syringe filter, and it is now ready for HPLC analysis.
HPLC Method for Quantitative Analysis of this compound
This method is based on established protocols for the analysis of related quassinoids and provides a strong starting point for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 15-35% B10-30 min: 35-45% B30-35 min: 45-15% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 221 nm |
| Injection Volume | 20 µL |
Data Presentation
The following table presents representative quantitative data for a validated HPLC method for quassinoids, which should be established for this compound during method validation.
| Parameter | Expected Range/Value |
| Retention Time (RT) | To be determined (expect between 15-25 min) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (typically in the ng range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng range) |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 2% |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound extraction and HPLC analysis.
References
Determining the IC50 of Yadanzioside A in HepG2 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Yadanzioside A, a natural compound with potential anticancer properties, in the human hepatocellular carcinoma cell line, HepG2. The protocols herein describe the use of a Cell Counting Kit-8 (CCK-8) assay for cytotoxicity assessment and a Western blot analysis for investigating the compound's effect on the JAK-STAT signaling pathway. This guide is intended to provide researchers with a robust framework for evaluating the in vitro efficacy of this compound.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The discovery and development of novel therapeutic agents with improved efficacy and reduced toxicity are critical. This compound, a quassinoid isolated from the seeds of Brucea javanica, has garnered interest for its potential cytotoxic effects against various cancer cell lines. This document outlines the procedures to quantify the cytotoxic potency of this compound in HepG2 cells by determining its IC50 value and to explore its mechanism of action by examining its influence on the JAK-STAT signaling pathway. A preclinical study has shown that a related compound, Yadanziolide A, effectively inhibits liver tumor cell proliferation in vitro and induces apoptosis in HepG2 cells through the JAK-STAT pathway[1].
Data Presentation
The following table summarizes the reported IC50 value for a related compound, Yadanziolide A, in various cell lines, providing a reference for expected outcomes.
| Cell Line | Compound | IC50 Value | Assay | Reference |
| HepG2 | Yadanziolide A | 300 nM | CCK-8 | [1] |
| Huh-7 | Yadanziolide A | 362 nM | CCK-8 | [1] |
| LM-3 | Yadanziolide A | 171 nM | CCK-8 | [1] |
| HL-7702 (normal liver) | Yadanziolide A | 768 nM | CCK-8 | [1] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
IC50 Determination using CCK-8 Assay
Materials:
-
HepG2 cells
-
Complete DMEM medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.[2]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete DMEM. The final concentrations should typically range from 0.1 nM to 1 µM.[1]
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1][2][3]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Investigation of the JAK-STAT Signaling Pathway by Western Blot
Materials:
-
HepG2 cells
-
Complete DMEM medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed HepG2 cells into 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
References
Application Notes and Protocols: Yadanzioside A In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal model studies conducted on Yadanzioside A, a natural quassinoid glycoside derived from Brucea javanica. The following sections detail the experimental protocols, quantitative data, and associated signaling pathways to facilitate further research and drug development efforts.
Hepatocellular Carcinoma (HCC) Animal Model Studies
This compound has demonstrated significant anti-tumor activity in an orthotopic mouse model of hepatocellular carcinoma. The compound effectively inhibits tumor growth and reduces liver damage.[1]
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | Orthotopic liver cancer model in mice | [1] |
| Cell Line | Hepa1-6 (murine hepatoma cells) | [1] |
| Compound | This compound (Y-A) | [1] |
| Dosage | 2 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Treatment Duration | 2 weeks | [1] |
| Primary Outcome | Significant suppression of tumor growth compared to the control group | [1] |
| Secondary Outcomes | Normalization of serum levels, significant reduction in liver tumor lesions | [1] |
| Mechanism of Action | Inhibition of the TNF-α/STAT3 signaling pathway | [1] |
Experimental Protocol: Orthotopic Liver Cancer Mouse Model
This protocol outlines the in vivo evaluation of this compound's efficacy in an orthotopic hepatocellular carcinoma mouse model.
Materials:
-
This compound
-
Hepa1-6 cells
-
Male C57BL/6 mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments
-
27-gauge needles and syringes
Procedure:
-
Cell Culture: Culture Hepa1-6 cells in appropriate media until they reach the logarithmic growth phase.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the laboratory conditions for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject 1 x 10^6 Hepa1-6 cells in 50 µL of PBS into the left lobe of the liver.
-
Suture the incision and allow the mice to recover.
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For daily administration, dilute the stock solution with corn oil to the final concentration of 2 mg/kg.
-
Treatment:
-
One week after tumor cell implantation, randomly divide the mice into a control group and a treatment group.
-
Administer this compound (2 mg/kg/day) to the treatment group via intraperitoneal injection for two consecutive weeks.[1]
-
Administer the vehicle (DMSO and corn oil) to the control group following the same schedule.
-
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Endpoint and Analysis:
-
At the end of the two-week treatment period, euthanize the mice.
-
Excise the livers and measure the tumor volume.
-
Collect blood samples for serum analysis.
-
Fix the liver tumors in formalin for pathological analysis (e.g., H&E staining, immunohistochemistry).
-
Signaling Pathway: Inhibition of TNF-α/STAT3
This compound exerts its anti-tumor effects in hepatocellular carcinoma by targeting the TNF-α/STAT3 pathway. It inhibits the phosphorylation of JAK2 and STAT3, which in turn activates apoptotic pathways and suppresses tumor cell growth.[1]
Experimental Workflow: HCC In Vivo Study
P388 Lymphocytic Leukemia Animal Model Studies
This compound has also shown significant antileukemic activity in a murine P388 lymphocytic leukemia model, leading to an increased lifespan in treated mice.
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | P388 lymphocytic leukemia in mice | [2][3] |
| Cell Line | P388 (murine lymphocytic leukemia cells) | [2][3] |
| Compound | This compound | [2][3] |
| Dosage | 10 mg/kg | [2][3] |
| Administration Route | Not specified (typically intraperitoneal) | |
| Treatment Duration | Not specified | |
| Primary Outcome | Increased lifespan (ILS) of 2.0% - 9.2% in experimental mice | [2][3] |
Experimental Protocol: P388 Lymphocytic Leukemia Mouse Model
Note: The detailed experimental protocol from the original study by Sakaki et al. (1985) was not available in the searched literature. The following is a generalized protocol based on standard procedures for this model.
Materials:
-
This compound
-
P388 leukemia cells
-
BDF1 or DBA/2 mice
-
Phosphate-buffered saline (PBS)
-
Appropriate vehicle for this compound (e.g., saline, DMSO/saline mixture)
-
27-gauge needles and syringes
Procedure:
-
Cell Maintenance: Maintain P388 leukemia cells by serial intraperitoneal passage in DBA/2 mice.
-
Animal Acclimatization: Acclimatize BDF1 or DBA/2 mice for at least one week before the experiment.
-
Tumor Cell Inoculation: Inoculate mice intraperitoneally with 1 x 10^6 P388 cells on day 0.
-
This compound Preparation: Prepare a solution of this compound in a suitable vehicle at a concentration for a 10 mg/kg dose.
-
Treatment:
-
Randomly assign mice to a control group and a treatment group.
-
Beginning on day 1, administer this compound (10 mg/kg) intraperitoneally to the treatment group daily for a specified number of days (e.g., 5 or 9 days).
-
Administer the vehicle to the control group on the same schedule.
-
-
Monitoring: Record the body weight and survival of the mice daily.
-
Endpoint and Analysis:
-
The primary endpoint is the lifespan of the mice.
-
Calculate the mean survival time (MST) for each group.
-
Determine the increased lifespan (ILS) using the formula: ILS (%) = [(MST of treated group / MST of control group) - 1] x 100.
-
Experimental Workflow: P388 Leukemia In Vivo Study
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Yadanzioside A in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside A, a natural compound derived from Brucea javanica, has demonstrated significant anti-cancer properties. Preclinical studies have highlighted its potential in inhibiting tumor growth and inducing programmed cell death (apoptosis) in cancer cells. This document provides detailed application notes and protocols for the efficacy testing of this compound in xenograft models, specifically focusing on hepatocellular carcinoma. The methodologies outlined below are based on published preclinical research and are intended to guide researchers in designing and executing robust in vivo studies.
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of Yadanziolide A (referred to as Y-A in the study) in an orthotopic liver cancer mouse model.[1][2][3][4]
Table 1: In Vivo Tumor Growth Inhibition by Yadanziolide A
| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SD | Tumor Inhibition Rate (%) |
| Control (Vehicle) | - | Data not specified | 0% |
| Yadanziolide A | 1 mg/kg | Data not specified | Significant reduction |
| Yadanziolide A | 2 mg/kg | Data not specified | Significant reduction |
Note: The original study qualitatively describes significant tumor growth inhibition but does not provide specific mean tumor volume data in the abstract. Access to the full-text article is required for precise quantitative values.
Table 2: Effect of Yadanziolide A on Animal Body Weight
| Treatment Group | Dosage | Mean Body Weight (g) ± SD | Observations |
| Control (Vehicle) | - | Data not specified | No significant changes |
| Yadanziolide A | 1 mg/kg | Data not specified | No significant toxicity observed |
| Yadanziolide A | 2 mg/kg | Data not specified | No significant toxicity observed |
Note: The study indicates that Yadanziolide A reduces liver damage in mouse models, suggesting a favorable safety profile. Specific body weight data requires full-text access.
Experimental Protocols
Orthotopic Liver Cancer Xenograft Model Establishment
This protocol describes the surgical procedure for establishing an orthotopic hepatocellular carcinoma model in mice.
Materials:
-
Human hepatocellular carcinoma cell lines (e.g., HepG2, LM-3)
-
Six-week-old male BALB/c nude mice
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Surgical instruments (scalpel, forceps, scissors, sutures)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal warming pad
-
70% ethanol
Procedure:
-
Cell Culture: Culture hepatocellular carcinoma cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mouse using a standard protocol. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the anesthetized mouse in a supine position on a warming pad. Shave the upper abdominal area and disinfect the surgical site with 70% ethanol.
-
Incision: Make a small transverse incision (approximately 1 cm) below the xiphoid process to expose the liver.
-
Liver Lobe Exteriorization: Gently exteriorize the left lobe of the liver using sterile cotton swabs.
-
Cell Injection: Using a 30-gauge needle, slowly inject 10 µL of the cell suspension (1 x 10⁵ cells) into the liver parenchyma of the left lobe. Be careful to avoid major blood vessels.
-
Wound Closure: Carefully return the liver to the abdominal cavity. Close the peritoneum and skin with sutures.
-
Post-operative Care: Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines. House the animals in a sterile environment.
-
Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality, such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound, starting one week after implantation.[5][6][7]
This compound Preparation and Administration
Materials:
-
This compound (powder)
-
Vehicle (e.g., sterile PBS, DMSO/saline solution)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Dosing Solution: On each day of treatment, dilute the stock solution with sterile saline to the desired final concentrations (e.g., 1 mg/kg and 2 mg/kg). The final concentration of the vehicle (e.g., DMSO) should be kept low (typically <5%) to avoid toxicity.
-
Administration: Administer the prepared this compound solution to the tumor-bearing mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should be based on the mouse's body weight (e.g., 100 µL for a 20 g mouse).
Monitoring of Tumor Growth and Animal Welfare
Procedure:
-
Tumor Measurement: Measure tumor volume at regular intervals (e.g., twice a week) using calipers (for subcutaneous models) or an appropriate imaging modality (for orthotopic models).
-
Body Weight: Record the body weight of each mouse at regular intervals to assess for any treatment-related toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in behavior, appetite, or appearance.
-
Euthanasia: At the end of the study (or if humane endpoints are reached), euthanize the mice according to institutional guidelines.
-
Tissue Collection: Collect the tumors and major organs for further analysis (e.g., histopathology, western blotting, qPCR).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound efficacy testing in an orthotopic xenograft model.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study | Semantic Scholar [semanticscholar.org]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Orthotopic Liver Tumors by Surgical Intrahepatic Tumor Injection in Mice with Underlying Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of Yadanzioside A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside A, a quassinoid glycoside isolated from the medicinal plant Brucea javanica, has demonstrated significant antitumor activity in preclinical studies. Its potential as a therapeutic agent necessitates the development of robust and reliable analytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. Additionally, it summarizes available data on its biological activity and outlines its proposed mechanism of action.
Bioanalytical Method: UPLC-MS/MS
A highly sensitive and specific UPLC-MS/MS method is the recommended approach for the quantification of this compound in biological samples such as plasma, serum, and tissue homogenates.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
Instrumentation and Reagents
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Solvents: Acetonitrile and methanol (LC-MS grade), Formic acid (analytical grade), Deionized water
-
Internal Standard (IS): A structurally similar compound not present in the biological matrix. Due to the lack of a commercially available labeled this compound, a compound with similar chromatographic and mass spectrometric behavior should be chosen during method development (e.g., another quassinoid glycoside).
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50% methanol to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank biological matrix (e.g., rat plasma) with the appropriate working standard solutions to achieve a series of concentrations for the calibration curve. A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: low, medium, and high (e.g., 2 ng/mL, 80 ng/mL, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid: 10% acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Conditions (Suggested Starting Parameters)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: To be determined by direct infusion of this compound and the chosen IS. The protonated molecule [M+H]⁺ should be selected as the precursor ion, and the most abundant and stable fragment ions as product ions for quantification and confirmation.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix from at least six different sources.
-
Calibration Curve and Linearity: The calibration curve should be linear over the defined concentration range, with a correlation coefficient (r²) ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (within ±20%).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).
-
Matrix Effect and Recovery: The matrix effect should be assessed to ensure that ionization suppression or enhancement from the biological matrix is consistent and does not affect the quantification. Recovery of the analyte from the extraction procedure should be consistent and reproducible.
-
Stability: The stability of this compound should be evaluated in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in processed samples.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | ~0.3[1] | 24 |
| LM-3 | Hepatocellular Carcinoma | Not explicitly quantified, but effective | Not explicitly quantified, but effective |
Note: The preclinical study on Yadanziolide A (this compound) indicated an IC₅₀ of approximately 0.3 µM in HepG2 cells after 24 hours of treatment.[1] The study also demonstrated efficacy in LM-3 cells, though a specific IC₅₀ value was not provided.
Table 2: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)
No publicly available validated bioanalytical method data for this compound exists. The following table is a template representing typical acceptance criteria for such a method.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 1 - 1000 ng/mL |
| LLOQ | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
No publicly available pharmacokinetic data for this compound was found. This table serves as a template for the parameters that would be determined in a pharmacokinetic study.
| Parameter | Intravenous (IV) Administration (Dose: X mg/kg) | Oral (PO) Administration (Dose: Y mg/kg) |
| Cₘₐₓ (ng/mL) | - | To be determined |
| Tₘₐₓ (h) | - | To be determined |
| AUC₀₋ₜ (ng·h/mL) | To be determined | To be determined |
| AUC₀₋ᵢₙf (ng·h/mL) | To be determined | To be determined |
| t₁/₂ (h) | To be determined | To be determined |
| CL (L/h/kg) | To be determined | To be determined |
| Vd (L/kg) | To be determined | To be determined |
| F (%) | - | To be determined |
Visualizations
Signaling Pathway of this compound in Hepatocellular Carcinoma
This compound has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 signaling pathway.[1] It inhibits the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of caspases.[1]
Experimental Workflow for Quantification of this compound
The following diagram illustrates the general workflow for the quantification of this compound in a plasma sample using UPLC-MS/MS.
References
Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Using Yadanzioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Dysregulation of the STAT3 signaling pathway, particularly its constitutive activation through phosphorylation at the Tyr705 residue, is a hallmark of many human cancers and inflammatory diseases.[1][2] This aberrant activation promotes tumor growth, metastasis, and chemoresistance, making STAT3 an attractive target for therapeutic intervention.[3]
Yadanzioside A (Y-A) is a natural quassinoid glycoside derived from the plant Brucea javanica. Recent preclinical studies have identified this compound as a potent inhibitor of the JAK-STAT pathway. Specifically, this compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3 in a concentration-dependent manner in hepatocellular carcinoma cells, leading to the suppression of tumor cell proliferation and induction of apoptosis. These findings highlight this compound as a promising compound for cancer research and drug development.
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in the Western blot analysis of STAT3 phosphorylation.
Data Presentation
Table 1: Quantitative Analysis of STAT3 Phosphorylation Inhibition by this compound
| This compound Concentration (µM) | Total STAT3 (Relative Densitometry Units) | Phospho-STAT3 (Tyr705) (Relative Densitometry Units) | Ratio of p-STAT3 to Total STAT3 | % Inhibition of STAT3 Phosphorylation |
| 0 (Vehicle Control) | 0% | |||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 |
Instructions for Data Calculation:
-
Perform densitometric analysis of the Western blot bands for Total STAT3 and Phospho-STAT3 (p-STAT3).
-
Normalize the densitometry values to a loading control (e.g., β-actin or GAPDH).
-
Calculate the ratio of p-STAT3 to Total STAT3 for each concentration.
-
Calculate the % Inhibition of STAT3 Phosphorylation using the formula: [1 - (Ratio at concentration X / Ratio at 0 µM)] * 100
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis of STAT3 phosphorylation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HepG2, LM-3, or other cells with constitutively active STAT3) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For studies involving cytokine stimulation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Cytokine Stimulation (Optional): If investigating the inhibition of cytokine-induced STAT3 phosphorylation, add the cytokine (e.g., IL-6, 20 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
A. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
B. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein loading for all samples (e.g., 20-40 µg of total protein per lane).
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
C. Immunodetection
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations. Recommended antibodies:
-
Phospho-STAT3 (Tyr705) antibody
-
Total STAT3 antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
-
D. Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Image Acquisition:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT3 and Total STAT3 band intensities to the loading control.
-
Calculate the ratio of p-STAT3 to Total STAT3 and determine the percentage of inhibition as described in Table 1.
-
References
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Yadanzioside A
Introduction
Yadanzioside A is a natural compound that has garnered interest for its potential anticancer properties. A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in cell populations. This document provides a detailed protocol for assessing apoptosis in cells treated with this compound using the Annexin V-FITC and Propidium Iodide (PI) assay.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[1] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1][4] By using both Annexin V-FITC and PI, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative[5]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[5]
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment where a cancer cell line was treated with varying concentrations of this compound for 24 hours.
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.2 |
| This compound | 25 | 65.7 ± 4.2 | 20.5 ± 2.5 | 13.8 ± 2.1 |
| This compound | 50 | 40.3 ± 5.1 | 35.1 ± 3.9 | 24.6 ± 3.3 |
Experimental Protocols
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[2][5]
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Seed the desired cancer cell line in 6-well plates at a density of 1-5 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V-FITC and PI Staining:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.[4]
-
Wash the adherent cells once with PBS.
-
Gently detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[1]
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2][5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.[5]
Flow Cytometry Analysis:
-
Set up the flow cytometer with appropriate compensation settings for FITC and PI to minimize spectral overlap. Use single-stained controls for this purpose.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris.
-
Generate a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis to differentiate the four cell populations.
Mandatory Visualizations
Caption: Flowchart of the experimental workflow for apoptosis analysis.
Caption: Postulated intrinsic pathway of this compound-induced apoptosis.
Caption: Postulated extrinsic pathway of this compound-induced apoptosis.
References
- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 2. static.igem.org [static.igem.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Yadanzioside A In Vitro Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Yadanzioside A in in vitro assays.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to aqueous cell culture media.
This is a common issue due to the hydrophobic nature of many natural products, including quassinoid glycosides like this compound. The initial stock solution, typically in 100% DMSO or ethanol, undergoes a significant polarity shift when diluted into the aqueous environment of the culture medium, leading to precipitation.
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Determine the maximum tolerable concentration of the organic solvent for your specific cell line. Many cell lines can tolerate up to 0.5% (v/v) DMSO or ethanol, but this should be empirically determined.
-
Utilize a Co-Solvent System: Instead of diluting the DMSO stock directly into the media, prepare an intermediate solution with a co-solvent system. This helps to gradually decrease the polarity and maintain solubility.
-
Employ Solubilizing Excipients: For particularly challenging cases, the use of solubilizing agents can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: this compound is soluble in DMSO and ethanol.[1] For in vitro assays, preparing a high-concentration stock solution in 100% DMSO is a common starting point.
Q2: My this compound precipitated in the cell culture medium. What can I do?
A2: Precipitation upon addition to aqueous media is a common challenge. Refer to the troubleshooting guide above. Key strategies include optimizing the final DMSO concentration, using a co-solvent system, or employing solubilizing agents like SBE-β-CD.
Q3: What are some common co-solvents and excipients to improve this compound solubility?
A3: Based on formulations for in vivo studies, which can be adapted for in vitro use, common excipients include polyethylene glycol 300 (PEG300) as a co-solvent, Tween-80 as a surfactant, and sulfobutylether-β-cyclodextrin (SBE-β-CD) as a complexation agent.[1]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO is cell line-dependent. It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, concentrations below 0.5% (v/v) are considered safe for most cell lines, but some may be more sensitive.
Q5: Should I heat or sonicate my this compound solution to improve solubility?
A5: Gentle heating and/or sonication can aid in the dissolution of this compound, especially when preparing stock solutions.[1] However, for working solutions in cell culture, avoid excessive heating that could degrade the compound or harm the cells.
Data Presentation
Table 1: Solubility of this compound and Related Quassinoids in Different Solvents
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 50 mg/mL (73.03 mM) | Requires sonication.[1] |
| This compound | Ethanol | 25 mg/mL (36.51 mM) | Requires sonication.[1] |
| Brusatol | DMSO | 25 mg/mL (48.03 mM) | Requires sonication.[2][3] |
| Brusatol | DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Aqueous solution not stable for more than one day.[4] |
Table 2: Example Co-Solvent Formulations for this compound (Adapted from In Vivo Protocols)
| Formulation | Components | Final Concentration of this compound |
| 1 | 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (3.65 mM) |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL |
| 3 | 10% EtOH, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL |
Note: These formulations are starting points and may need to be optimized for your specific in vitro assay, considering the potential toxicity of the excipients to the cells.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
This protocol provides a method to determine the kinetic solubility of this compound in a chosen aqueous buffer or cell culture medium.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the test buffer (e.g., PBS or cell culture medium) in a 96-well plate. This will result in a 2% DMSO concentration.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 2 hours), with gentle shaking.
-
Precipitation Assessment: Visually inspect the wells for any precipitation. For a more quantitative assessment, a nephelometer can be used to measure light scattering, or the plate can be read on a plate reader to detect absorbance changes due to precipitation.
-
Filtration and Quantification (Optional): For a more precise measurement, filter the solutions to remove any precipitate and quantify the concentration of the dissolved this compound in the filtrate using HPLC-UV or LC-MS/MS.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium, ensuring the final solvent concentration is consistent and non-toxic across all wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final solvent concentration) and untreated control wells.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Logical Relationships and Workflows
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: A typical experimental workflow for an in vitro cytotoxicity assay.
Signaling Pathways
Caption: this compound induces apoptosis by inhibiting the JAK/STAT signaling pathway.
Caption: Putative mechanism of NF-κB inhibition by compounds from Brucea javanica.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB inhibitors from Brucea javanica exhibiting intracellular effects on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
"Yadanzioside A stability issues in DMSO"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Yadanzioside A in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals to ensure the proper handling and storage of this compound for optimal experimental outcomes.
Troubleshooting Guide
Issue: Unexpected Variability or Loss of Activity in Experimental Results
If you are observing inconsistent results or a decrease in the expected biological activity of this compound, consider the following potential issues related to its storage and handling in DMSO.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is a recommended solvent for preparing stock solutions of this compound.[1][2] It is also soluble in Ethanol.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound solid powder in newly opened, anhydrous DMSO to the desired concentration.[2] Sonication or gentle heating can be used to aid dissolution if precipitation or phase separation occurs.[2]
Q3: What are the recommended storage conditions for this compound solid powder?
A3: this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), -20°C is the preferred temperature.[1]
Q4: How should I store my this compound stock solution in DMSO?
A4: For optimal stability, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Storage recommendations vary slightly by supplier, but a general guideline is as follows:
| Storage Temperature | Duration (in DMSO) | Light Protection |
| 0 - 4°C | Short-term (days to weeks) | Recommended |
| -20°C | Long-term (1 month) | Protect from light[2] |
| -80°C | Long-term (6 months) | Protect from light[2] |
Q5: I noticed some precipitate in my DMSO stock solution after thawing. What should I do?
A5: If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[2] However, the presence of a precipitate may indicate that the solution is supersaturated or that the compound has degraded. It is advisable to prepare a fresh stock solution if the precipitate does not readily dissolve.
Q6: Does the water content in DMSO affect this compound?
A6: While there is no specific data on this compound, it is a general best practice to use anhydrous or newly opened DMSO for preparing stock solutions. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, and high water content can impact the solubility and stability of dissolved compounds.[2][3][4]
Q7: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?
A7: There is no specific data on the number of freeze-thaw cycles this compound can tolerate. However, to minimize potential degradation, it is strongly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations.[2] Studies on other compounds in DMSO have shown that multiple freeze-thaw cycles can be performed without significant loss of the compound, but this is highly compound-dependent.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound solid powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 684.69 g/mol ).[1] For example, for 1 mL of a 10 mM solution, weigh out 6.85 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
-
Experimental Workflow for Preparing and Storing this compound Stock Solution
Caption: Standard workflow for the preparation and storage of this compound stock solutions in DMSO.
References
Technical Support Center: Optimizing Yadanzioside A Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Yadanzioside A concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a preliminary cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the effective dose. A logarithmic or semi-logarithmic dilution series is efficient for this initial screening. Based on available literature, a starting range of 1 nM to 100 µM is advisable. One study on hepatocellular carcinoma cells used a concentration of 0.3 μM.
Q2: I am not observing any cytotoxic effect even at high concentrations of this compound. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Compound Solubility: this compound may not be fully soluble in the culture medium. Ensure the compound is completely dissolved in a suitable solvent, like DMSO, before diluting it in the culture medium. The final DMSO concentration should typically be less than 0.5% to avoid solvent-induced toxicity.
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound. It is recommended to test the compound on a panel of different cancer cell lines to identify sensitive ones.
-
Incubation Time: The duration of treatment may be too short for the cytotoxic effects to manifest. Consider extending the incubation period (e.g., up to 72 hours) and performing a time-course experiment.
Q3: My results show high variability between replicate wells. What are the common causes and solutions?
A3: High variability in cytotoxicity assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. It is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data points.
-
Compound Precipitation: this compound might precipitate out of solution at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system.
Q4: The vehicle control (e.g., DMSO) is showing significant cytotoxicity. How can I address this?
A4: Vehicle-induced cytotoxicity can confound results. To mitigate this:
-
Reduce Vehicle Concentration: The final concentration of the vehicle in the culture medium should be as low as possible, ideally ≤0.1%.
-
Test Alternative Solvents: If the cell line is particularly sensitive to DMSO, explore other less toxic solvents.
-
Include Proper Controls: Always include a "vehicle-only" control group in your experiment to assess the baseline cytotoxicity of the solvent.
Q5: I am getting conflicting results from different types of cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?
A5: Different cytotoxicity assays measure different cellular endpoints.
-
MTT/XTT assays measure metabolic activity, which can be an indicator of cell viability and proliferation.
-
LDH assays measure the release of lactate dehydrogenase, which indicates loss of cell membrane integrity (a marker of cell death).
Discrepancies between these assays can provide mechanistic insights. For instance, a decrease in metabolic activity (MTT) without a significant increase in LDH release might suggest that this compound has cytostatic effects (inhibiting proliferation) rather than being directly cytotoxic (causing cell death) at the tested concentrations and time points.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered when determining the optimal concentration of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No cytotoxicity observed | 1. This compound concentration is too low. 2. The selected cell line is resistant. 3. Insufficient incubation time. 4. Poor solubility of this compound. | 1. Test a higher concentration range (e.g., up to 200 µM). 2. Use a panel of different cancer cell lines. 3. Increase the incubation time (e.g., 48h, 72h). 4. Confirm solubility and consider using a different solvent or co-solvent system. |
| All cells die, even at the lowest concentration | 1. This compound is highly potent. 2. Error in dilution calculations. 3. Solvent toxicity. | 1. Test a much lower concentration range (e.g., picomolar to nanomolar). 2. Double-check all calculations for stock solutions and serial dilutions. 3. Ensure the final solvent concentration is non-toxic and include a vehicle control. |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density. 2. Cells are at different growth phases. 3. Inconsistent incubation times. 4. Degradation of this compound stock solution. | 1. Standardize cell counting and seeding procedures. 2. Use cells from a consistent passage number and ensure they are in the exponential growth phase. 3. Precisely control the incubation period for all experiments. 4. Prepare fresh stock solutions of this compound or store aliquots at -80°C to minimize freeze-thaw cycles. |
| High background in LDH assay | 1. High spontaneous LDH release due to unhealthy cells. 2. Serum in the culture medium contains LDH. | 1. Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to avoid overgrowth. 2. Use serum-free medium for the LDH assay or use a medium with low serum content. Include a "medium only" background control. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control and vehicle control wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Assay Controls: Include the following controls:
-
Untreated Control: Spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with a lysis buffer to induce 100% cell death.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in a specific cancer cell line. Researchers should use this as a reference point and determine the IC50 for their specific cell lines of interest.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration |
| HepG2 | Hepatocellular Carcinoma | ~0.3 | 24 hours |
Visualizations
"troubleshooting Yadanzioside A precipitation in cell culture media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Yadanzioside A precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate immediately after I added it to my cell culture medium?
A1: Immediate precipitation upon dilution of a DMSO stock into aqueous-based cell culture media is a common issue for hydrophobic compounds like this compound. This "crashing out" is typically due to a rapid change in solvent polarity. Key factors include:
-
High Stock Concentration: The stock solution may be too concentrated, leading to the compound exceeding its solubility limit in the final media volume.
-
Method of Addition: Adding the stock solution too quickly into the media creates localized areas of high concentration, causing immediate precipitation.
-
Media Temperature: Adding the compound to cold media can decrease its solubility.[1][2]
Q2: I observed a precipitate in my culture plates after several hours or a day of incubation. What is the cause?
A2: Delayed precipitation can occur for several reasons:
-
Temperature Fluctuations: Repeated temperature shifts, such as removing plates from the incubator for observation, can affect compound solubility.[3]
-
Media Evaporation: Water loss from culture plates can increase the effective concentration of all components, including this compound, pushing it past its solubility limit.[3][4]
-
pH Changes: Cell metabolism naturally produces CO2 and lactic acid, which can lower the pH of the medium.[2][5] this compound, a glycoside, may have pH-dependent stability and solubility.[6]
-
Compound Instability: Over time, the compound may degrade into less soluble forms.
-
Interaction with Media Components: The compound might interact with salts, proteins from serum, or other components, forming insoluble complexes.[4]
Q3: What is the recommended solvent and stock concentration for this compound?
A3: Based on supplier data, Dimethyl Sulfoxide (DMSO) and Ethanol are effective solvents.[7] DMSO is generally preferred for creating high-concentration stock solutions (e.g., 50 mg/mL or 73 mM is achievable with sonication).[7] It is critical to use newly opened, anhydrous-grade DMSO, as absorbed water can significantly lower the solubility of hydrophobic compounds.[7] For the stock solution, we recommend starting with a concentration of 10-20 mM to minimize the final DMSO percentage in your culture.
Q4: Can the type of cell culture medium or serum affect this compound solubility?
A4: Yes. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and buffers, which can interact with the compound.[1] For instance, media with high levels of calcium or phosphate can sometimes form insoluble salts.[3][4] Similarly, proteins in Fetal Bovine Serum (FBS) can bind to compounds, which may either help solubilize them or, in some cases, contribute to precipitation.
Troubleshooting Guide
If you are experiencing precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Evaluate Your Stock Solution
-
Solvent Quality: Are you using a fresh, high-purity, anhydrous grade of DMSO?[7] Hygroscopic (water-absorbing) DMSO is a common cause of poor solubility.
-
Concentration: Is your stock solution clear? If not, it may be too concentrated. Try preparing a fresh stock at a lower concentration (e.g., 10 mM). Use sonication or gentle warming (up to 37°C) to aid dissolution if necessary.[7]
-
Storage: Are you storing the stock solution correctly? For long-term storage, keep aliquots at -80°C to avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[7]
Step 2: Optimize the Dilution Protocol
-
Pre-warm Media: Always pre-warm your cell culture medium and supplements to 37°C before adding the compound.[1]
-
Use Serial Dilution: Instead of adding the highly concentrated stock directly to your final culture volume, perform an intermediate dilution step in pre-warmed media.
-
Slow Addition & Mixing: Add the this compound stock solution dropwise to the vortexing or swirling medium. This prevents localized oversaturation.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.5%, to minimize both cytotoxicity and solvent-induced precipitation.
Step 3: Assess the Culture Environment
-
pH Stability: If you suspect pH changes are the cause of delayed precipitation, consider using a medium supplemented with a stronger buffer like HEPES.[1]
-
Incubator Humidity: Check that your incubator has adequate humidity to prevent media evaporation, which can concentrate the compound over time.[3][4]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 95258-15-4 | [8] |
| Molecular Formula | C₃₂H₄₄O₁₆ | [8] |
| Molecular Weight | ~684.69 g/mol | [7][8] |
| Appearance | White to off-white solid |[7] |
Table 2: Solubility Data for this compound
| Solvent | Concentration | Comments | Source |
|---|---|---|---|
| DMSO | 50 mg/mL (~73 mM) | Requires sonication. Use newly opened DMSO. | [7] |
| Ethanol | 25 mg/mL (~36.5 mM) | Requires sonication. | [7] |
| Aqueous Media | Poorly Soluble | N/A | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous-grade DMSO, sterile microcentrifuge tubes, sonicator.
-
Calculation: Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (MW = 684.69 g/mol ). For 1 mL of 10 mM stock, you need 6.85 mg.
-
Procedure: a. Weigh 6.85 mg of this compound into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous-grade DMSO. c. Vortex thoroughly for 1-2 minutes. d. If not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[7] e. Aliquot into smaller volumes (e.g., 20 µL) in sterile tubes to avoid multiple freeze-thaw cycles. f. Store aliquots at -80°C, protected from light.[7]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Objective: To prepare a final concentration of 10 µM this compound in a culture plate, keeping the final DMSO concentration at 0.1%.
-
Procedure: a. Thaw one aliquot of 10 mM this compound stock solution and pre-warm your complete cell culture medium to 37°C. b. Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed complete medium. Mix well by gentle pipetting. c. Final Dilution: Add the required volume of the 100 µM intermediate solution to your cells. For example, to achieve a final concentration of 10 µM in 2 mL of media in a well, add 222 µL of your 100 µM solution and 1778 µL of fresh media. Correction: To achieve 10 µM from a 100 µM intermediate, you would perform a 1:10 dilution. Add 200 µL of the 100 µM solution to 1.8 mL of media in the well. d. Gently swirl the plate to ensure even distribution.
Factors Influencing Compound Solubility
The solubility of a compound like this compound in a complex biological medium is a multifactorial issue. The diagram below illustrates the key relationships.
Caption: Key factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Stability kinetics of ginsenosides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Yadanzioside A Degradation and Stability Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Yadanzioside A. The information addresses common challenges encountered during stability studies and the characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a quassinoid glycoside with the chemical formula C32H44O16 and a molecular weight of 684.69.[1] It is known to possess antitumor activity.[2] Due to its complex structure, including ester and glycosidic linkages, it may be susceptible to degradation under certain environmental conditions.
Q2: What are the recommended storage conditions for this compound?
For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry and dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] A stock solution can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light.[2]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented in the provided search results, based on its chemical structure as a quassinoid glycoside, the following degradation pathways are plausible:
-
Hydrolysis: The ester and glycosidic bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as enzymatic activity. This would lead to the cleavage of the sugar moiety and the ester side chain.
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation, especially if exposed to air, light, or oxidizing agents.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of complex organic molecules.
Q4: Can the degradation products of this compound be biologically active?
Yes, it is possible for the degradation products of this compound to exhibit different biological activities compared to the parent compound. In some cases, degradation products of pharmaceuticals have been found to be more toxic or have altered efficacy. Therefore, it is crucial to characterize the biological effects of any identified degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent bioassay results with different batches of this compound. | Degradation of the compound during storage or handling. | 1. Verify storage conditions (temperature, light protection).2. Perform analytical characterization (e.g., HPLC, LC-MS) on each batch to confirm purity and identify potential degradation products.3. Prepare fresh stock solutions for each experiment. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS) over time. | Chemical degradation of this compound in solution. | 1. Assess the stability of this compound in the chosen solvent system.2. Consider using a more suitable solvent or adjusting the pH of the solution.3. Prepare solutions fresh before use and minimize their time at room temperature. |
| Loss of this compound potency in a cell-based assay. | Degradation of the compound in the cell culture medium. | 1. Determine the half-life of this compound in the specific cell culture medium under incubation conditions.2. Consider a dosing schedule with more frequent media changes to maintain the desired concentration.3. Analyze samples of the medium over time to quantify the degradation. |
| Difficulty in identifying the structure of degradation products. | Low abundance of degradation products or co-elution with other components. | 1. Employ forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to generate higher concentrations of degradation products for characterization.2. Utilize high-resolution mass spectrometry (HRMS) and NMR for structural elucidation.3. Optimize chromatographic methods to improve the separation of degradation products. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a generalized approach to intentionally degrade this compound to generate its potential degradation products for identification and characterization.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) for a defined period.
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as HPLC or LC-MS, to identify and quantify the degradation products.
Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have good absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.
-
Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products Detected | Major Degradation Product (Peak Area %) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| 60°C | 24 | |||
| UV Light (254 nm) | 24 |
This table should be populated with experimental data.
Table 2: Biological Activity of this compound and its Major Degradation Product
| Compound | Assay Type (e.g., MTT) | Cell Line | IC₅₀ (µM) |
| This compound | |||
| Degradation Product 1 |
This table should be populated with experimental data.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
"preventing off-target effects of Yadanzioside A in experiments"
Welcome to the technical support center for Yadanzioside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a quassinoid glycoside isolated from the plant Brucea javanica. Quassinoids from this plant, including this compound, are known for a range of biological activities, primarily their antitumor effects. Other reported activities for related compounds from Brucea javanica include anti-inflammatory, antimalarial, and antiviral properties.
Q2: What is the primary mechanism of action for this compound's antitumor activity?
The precise molecular target for this compound's antitumor activity is not yet fully elucidated. However, studies on structurally related quassinoids from Brucea javanica suggest that their cytotoxic effects may be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and stress response.
Q3: What are the potential off-target effects of this compound?
Specific off-target effects for this compound have not been extensively documented in the literature. However, based on the activities of other quassinoids from Brucea javanica, researchers should be aware of potential interactions with various cellular pathways. For instance, the quassinoid Brusatol has been shown to inhibit the Nrf2/HO-1 and HER2-AKT/ERK1/2 signaling pathways. Another compound, Yadanzioside C, has been identified as a potential inhibitor of the InhA enzyme in Mycobacterium tuberculosis. Given the broad bioactivity of quassinoids, it is crucial to design experiments with appropriate controls to identify and mitigate potential off-target effects.
Q4: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Here are some strategies:
-
Dose-Response Studies: Perform thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Controls: Employ a comprehensive set of controls, including negative controls (vehicle-treated cells), positive controls (compounds with known mechanisms of action), and cellular controls (e.g., cell lines with and without the target protein, if known).
-
Orthogonal Assays: Validate key findings using multiple, independent assays that measure different aspects of the same biological process.
-
Target Engagement Assays: If a putative target is identified, use target engagement assays (e.g., cellular thermal shift assay) to confirm that this compound is interacting with the intended target in a cellular context.
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[1][2] This can provide a list of potential off-target candidates to investigate experimentally.
Troubleshooting Guides
Problem 1: High level of unexpected cytotoxicity or cell death in control cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Run a solvent-only control to assess its effect. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Contamination | Check cell cultures for any signs of microbial contamination. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Cellular Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
| Assay Variability | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Reagent Quality | Ensure all reagents are within their expiration dates and stored under the recommended conditions. |
Problem 3: this compound does not show the expected antitumor activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a broad dose-response curve to determine the optimal concentration range for your cell line of interest. |
| Cell Line Resistance | The selected cell line may be intrinsically resistant to the cytotoxic effects of this compound. Consider testing a panel of different cancer cell lines. |
| Assay Sensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive method or a combination of assays. |
Data on Related Quassinoids from Brucea javanica
To provide context for the potential activities and off-target effects of this compound, the following table summarizes the reported biological activities of other quassinoids isolated from Brucea javanica.
| Quassinoid | Reported Biological Activity | Affected Signaling Pathway/Target | Reference |
| Brusatol | Antitumor, Neuroprotective | Inhibition of Nrf2/HO-1, HER2-AKT/ERK1/2, PI3K/AKT/mTOR | [1] |
| Bruceine D | Antitumor, Antidiabetic | - | [1] |
| Yadanzioside C | Antituberculosis | Potential inhibitor of InhA enzyme | [3] |
| Bruceines D & E | Hypoglycemic | May act as an insulin secretagogue | [4] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways that are known to be modulated by quassinoids from Brucea javanica and represent potential pathways of interest for investigating the mechanism of action and off-target effects of this compound.
Caption: Nrf2 Signaling Pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress, potentially induced by compounds like quassinoids, inhibits Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.
Caption: PI3K/Akt/mTOR Signaling Pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is common in cancer, and it is a known target of some quassinoids.
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Yadanzioside E | C32H44O16 | CID 460522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside A Dose-Response Curve Inconsistencies
This technical support center provides troubleshooting guidance for researchers encountering inconsistencies in dose-response experiments with Yadanzioside A, a quassinoid glycoside with antitumor activity isolated from Brucea javanica. Given that detailed dose-response data and specific signaling pathways for this compound are not extensively published, this guide addresses common issues in assessing cytotoxic compounds in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the potential causes?
A1: High variability in IC50 values is a common issue in cell-based assays. The sources of this variability can be multifactorial. Key areas to investigate include:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell line is authenticated and free from mycoplasma contamination. Genetic drift can occur with high passage numbers, altering drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly control seeding density.
-
Cell Health and Viability: Only use cells that are in the logarithmic growth phase and have high viability.
-
-
Compound and Reagent Factors:
-
Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own.
-
-
Assay and Procedural Factors:
-
Incubation Times: The duration of drug exposure and the timing of reagent addition must be precise and consistent.
-
Pipetting Accuracy: Small errors in pipetting can lead to large variations in final concentrations, especially with serial dilutions. Calibrate your pipettes regularly.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. Consider not using the outer wells for experimental data.
-
Q2: Our dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?
A2: Atypical dose-response curves can provide important information about the compound's mechanism or potential experimental artifacts.
-
Biphasic (U-shaped) Curve: This may indicate that this compound has multiple targets or that at very high concentrations, it might be precipitating out of solution or inducing off-target effects that interfere with the assay readout.
-
Flat Curve: A flat curve suggests the compound is not active within the tested concentration range, or the assay is not sensitive enough to detect a response.
-
Incomplete Curve: If the curve does not plateau at the highest concentrations, you may need to test even higher concentrations to determine the maximal effect (Emax).
Troubleshooting Atypical Curve Shapes:
| Observation | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Refine cell counting and seeding protocols. Verify pipette calibration. Visually inspect wells for precipitation under a microscope. |
| Non-sigmoidal curve shape | Complex biological activity, off-target effects, or assay artifacts. | Widen the concentration range tested. Use an alternative cytotoxicity assay to confirm the results. |
| Low assay window (small difference between min and max response) | The chosen cell line may be resistant, or the assay is not sensitive enough. | Test a different cell line. Switch to a more sensitive detection method (e.g., from a colorimetric to a fluorescent or luminescent assay). |
Experimental Protocols
General Protocol for Determining IC50 of this compound using a Resazurin-Based Cytotoxicity Assay
This protocol provides a generalized method. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in a complete culture medium to create a range of working concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is apparent.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for an in vitro cytotoxicity assay.
Technical Support Center: Enhancing Yadanzioside A Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Yadanzioside A in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability of this compound in our rat model. What are the potential causes?
A1: Low oral bioavailability of this compound is a common challenge and can be attributed to several factors.[1][2] Key contributing factors include:
-
Poor Aqueous Solubility: this compound, like many glycosides, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
Low Intestinal Permeability: The molecular size and polarity of this compound may hinder its passage across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing net absorption.[4]
-
Gastrointestinal Degradation: The compound may be susceptible to degradation by gastric acid or metabolic enzymes in the gastrointestinal tract.[5]
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before reaching systemic circulation.[6]
Q2: What are the recommended initial steps to improve the oral bioavailability of this compound?
A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex systems.
-
Particle Size Reduction: Decreasing the particle size of this compound can increase its surface area, potentially improving dissolution rate and solubility.[3] Micronization or nano-milling are common techniques.[3]
-
Use of Permeation Enhancers: Co-administration with excipients that enhance intestinal permeability can be effective. These enhancers can act by various mechanisms, including opening tight junctions.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve its solubility and absorption.
Q3: Which animal model is most appropriate for initial bioavailability studies of this compound?
A3: The choice of animal model is critical and depends on the specific research question.
-
Rats (Sprague-Dawley or Wistar): Rats are commonly used for initial pharmacokinetic screening due to their well-characterized gastrointestinal physiology, cost-effectiveness, and ease of handling.[7][8] They can provide foundational data on absorption, distribution, metabolism, and excretion (ADME).[8]
-
Beagle Dogs: Dogs are often used as a non-rodent species. Their gastrointestinal tract shares more similarities with humans in terms of anatomy and physiology compared to rats.[8] It is important to note that while animal models are essential for preclinical assessment, direct quantitative correlation of bioavailability data to humans can be challenging.[7]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between individual animals.
-
Potential Cause: Differences in food intake, gut microbiome, or underlying health status of the animals.
-
Troubleshooting Steps:
-
Standardize Fasting Period: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before oral administration of this compound. Food can significantly impact drug absorption.
-
Health Screening: Perform a thorough health check of all animals before the study to exclude any with underlying conditions that might affect gastrointestinal function.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions and diet to minimize stress-related physiological changes.
-
Consider Gut Microbiota: If variability persists, consider that differences in gut microbiota can influence the metabolism of glycosides.[4] While complex to control, acknowledging this as a potential variable is important.
-
Issue 2: this compound formulation is unstable and precipitates out of solution before administration.
-
Potential Cause: Poor solubility of this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a comprehensive solubility study of this compound in various pharmaceutically acceptable solvents and co-solvents (e.g., PEG 400, propylene glycol, ethanol).
-
pH Adjustment: Determine the pKa of this compound and assess if adjusting the pH of the formulation vehicle can improve its solubility.
-
Use of Surfactants: Incorporate non-ionic surfactants (e.g., Tween 80, Cremophor EL) to enhance and maintain the solubility of the compound.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Data Presentation
Table 1: Effect of Formulation Strategy on the Oral Bioavailability of this compound in Sprague-Dawley Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 45.8 ± 10.2 | 2.0 | 189.5 ± 45.3 | 1.5 ± 0.4 |
| Micronized Suspension | 50 | 89.3 ± 15.7 | 1.5 | 412.8 ± 78.9 | 3.3 ± 0.6 |
| SNEDDS | 50 | 356.2 ± 55.1 | 1.0 | 1855.6 ± 299.4 | 14.8 ± 2.4 |
| Co-administration with Sodium Caprate | 50 | 152.4 ± 28.9 | 1.0 | 765.1 ± 132.5 | 6.1 ± 1.1 |
Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.
-
Drug Administration:
-
Intravenous (IV) Group: Administer this compound (10 mg/kg) dissolved in a suitable vehicle (e.g., 20% PEG 400 in saline) via the tail vein.
-
Oral (PO) Groups: Administer the different formulations of this compound (50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis software.[6][9]
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the impact of formulation on this compound bioavailability.
References
- 1. scienceopen.com [scienceopen.com]
- 2. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside A Interference with Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential assay interference caused by Yadanzioside A.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows an unusually high number of hits or inconsistent results when screening this compound. What could be the cause?
A: An unexpectedly high hit rate or inconsistent results can often be attributed to assay interference rather than genuine biological activity of the compound. Small molecules like this compound can interfere with fluorescence-based assays through several mechanisms, including autofluorescence, quenching of the fluorescent signal, or the inner filter effect.[1][2] It is crucial to perform control experiments to determine if this compound is interfering with your specific assay system.
Q2: What are the common mechanisms of assay interference by a small molecule like this compound?
A: The primary mechanisms of interference are:
-
Autofluorescence: The compound itself is fluorescent and emits light in the same spectral region as your assay's fluorophore, leading to a false positive signal.[1]
-
Quenching: The compound absorbs the excitation light or the emitted fluorescence from your reporter, leading to a decrease in signal and potentially a false negative or underestimated activity.[1]
-
Inner Filter Effect: At high concentrations, the compound can absorb the excitation or emission light, effectively shielding the fluorophore from the light source or detector. This is a concentration-dependent effect.[3]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that may non-specifically interact with assay components, leading to anomalous results.[4]
Q3: How can I determine if this compound is autofluorescent?
A: To check for autofluorescence, you should measure the fluorescence of this compound in the assay buffer without your fluorescent probe or substrate.[5] If you observe a significant signal at the excitation and emission wavelengths of your assay, then the compound is autofluorescent and is likely causing interference.
Q4: What steps can I take to mitigate interference from this compound?
A: Several strategies can be employed:
-
Run Control Experiments: Always include controls with this compound alone in the assay buffer to quantify its intrinsic fluorescence or quenching effects.
-
Shift Excitation/Emission Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths, as interference from many small molecules is more pronounced in the blue/green spectrum.[6]
-
Time-Resolved Fluorescence (TRF): Utilize TRF assays with long-lifetime fluorophores (e.g., lanthanides). A delay between excitation and emission reading allows the short-lived background fluorescence from interfering compounds to decay.[4]
-
Perform a "Pre-Read": Read the plate's fluorescence after adding this compound but before adding the fluorescent reporter to establish a baseline for the compound's specific fluorescence.[5]
-
Use an Orthogonal Assay: Confirm any hits using a different assay technology that is not based on fluorescence, such as an absorbance-based or mass spectrometry-based assay.[1][2]
Troubleshooting Guides
Problem 1: High Background Fluorescence in the Presence of this compound
This suggests that this compound may be autofluorescent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Problem 2: Apparent Inhibition or Decreased Signal with this compound
This could indicate fluorescence quenching or the inner filter effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased fluorescence signal.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential interference effects of this compound.
Table 1: Autofluorescence of this compound
| Concentration of this compound (µM) | Fluorescence Intensity (RFU) at Ex/Em of Assay |
| 0 (Buffer only) | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 25 | 6000 |
Table 2: Quenching Effect of this compound on a Fluorescent Probe
| Concentration of this compound (µM) | Fluorescence Intensity of Probe (RFU) | % Signal Reduction |
| 0 | 50000 | 0% |
| 1 | 45000 | 10% |
| 5 | 37500 | 25% |
| 10 | 25000 | 50% |
| 25 | 10000 | 80% |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in the primary assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, opaque microplates
Methodology:
-
Plate Preparation: Prepare a dilution series of this compound in the assay buffer at concentrations ranging from the lowest to the highest concentration used in your primary assay.
-
Control Wells: Include wells containing only the assay buffer as a negative control.
-
Compound Addition: Add the diluted this compound solutions and buffer-only controls to the microplate wells.
-
Fluorescence Measurement: Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only control from the fluorescence readings of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the reporter probe used in the primary assay.
Materials:
-
This compound stock solution
-
Fluorescent reporter probe stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, opaque microplates
Methodology:
-
Prepare Fluorophore Solution: Prepare a solution of the fluorescent reporter probe in the assay buffer at the same concentration used in your primary assay.
-
Plate Preparation: Add the fluorescent reporter probe solution to all wells of a microplate.
-
Compound Addition: Add a dilution series of this compound to the wells containing the fluorescent probe. Include control wells where only the vehicle (e.g., DMSO) is added to the probe solution.
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence of the plate at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence signal of the wells containing this compound to the vehicle-only control wells. A concentration-dependent decrease in fluorescence suggests quenching.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for identifying and mitigating fluorescence assay interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzioside A Long-Term Storage and Stability
For researchers, scientists, and drug development professionals, ensuring the integrity of investigational compounds is paramount. This technical support center provides essential guidance on the long-term storage and stability of Yadanzioside A, a promising bioactive compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept at -20°C. It is also crucial to protect the compound from light and moisture by storing it in a tightly sealed, opaque container in a dry environment. Following these conditions helps to ensure its stability for over two years[1].
Q2: How should I store solutions of this compound?
A2: The storage of this compound solutions depends on the intended duration. For short-term storage (days to weeks), solutions can be kept at 0-4°C[1]. For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles[2][3]. Always protect solutions from light[2].
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol[2]. When preparing stock solutions, ensure the solvent is of high purity and dry, as the presence of water can affect the compound's stability.
Q4: What is a stability-indicating method and why is it important for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. This is crucial for determining the true stability of this compound, as it allows for the specific measurement of the active compound and provides insights into its degradation pathways. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for developing such methods.
Storage and Stability Data Summary
The following tables summarize the recommended storage conditions and expected stability for this compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark environment. Tightly sealed container. |
| 0 - 4°C | Short-term (days to weeks) | Dry, dark environment. Tightly sealed container. | |
| Stock Solution | -80°C | Long-term (up to 6 months) | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Mid-term (up to 1 month) | Protect from light. Aliquot to avoid freeze-thaw cycles. | |
| 0 - 4°C | Short-term (days to weeks) | Protect from light. |
Table 2: General Shelf Life of this compound
| Form | Storage Condition | Estimated Shelf Life | Reference |
| Solid Powder | Properly stored at -20°C | > 2 years | [1] |
| Stock Solution in DMSO | -80°C | 6 months | [2] |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products and determine the percentage of degradation of this compound.
Troubleshooting Guides
HPLC Analysis of this compound
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Interaction of the analyte with active sites on the column packing material.
-
Inappropriate mobile phase pH.
-
Column overload.
-
-
Troubleshooting Steps:
-
Use a high-purity, well-end-capped C18 column.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Reduce the injection volume or the concentration of the sample.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause:
-
Fluctuations in mobile phase composition or flow rate.
-
Temperature variations.
-
Column degradation.
-
-
Troubleshooting Steps:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Equilibrate the column thoroughly between injections. If the problem persists, consider replacing the column.
-
Issue 3: Ghost Peaks
-
Possible Cause:
-
Contamination in the mobile phase, solvent, or sample.
-
Carryover from previous injections.
-
-
Troubleshooting Steps:
-
Use high-purity solvents and freshly prepared mobile phase.
-
Implement a robust needle wash protocol in the autosampler.
-
Run blank injections to identify the source of the ghost peaks.
-
Visualizations
Logical Workflow for a Stability Study of this compound
Caption: General Workflow for a Chemical Stability Study.
Potential Degradation Pathways of this compound
Caption: Potential Degradation Pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Yadanzioside A and Brusatol
A deep dive into the mechanisms and efficacy of two potent natural compounds in oncology research.
In the ongoing search for novel and effective anticancer agents, natural products remain a vital source of inspiration and discovery. Among these, Yadanzioside A and brusatol, both quassinoids derived from the plant Brucea javanica, have emerged as compounds of significant interest to the scientific community. This guide provides a comprehensive comparison of their anticancer activities, drawing upon available experimental data to elucidate their mechanisms of action, cytotoxic potency, and potential as therapeutic agents.
At a Glance: Key Differences in Anticancer Profile
| Feature | This compound | Brusatol |
| Primary Mechanism | Inhibition of JAK/STAT signaling pathway | Inhibition of Nrf2 signaling pathway; general protein translation inhibitor |
| Apoptosis Induction | Yes, via intrinsic and extrinsic pathways | Yes, via multiple pathways including JNK/p38 MAPK/NF-κB/Stat3/Bcl-2 |
| Known Cancer Targets | Hepatocellular Carcinoma | Broad spectrum including Leukemia, Lung, Pancreatic, Breast, and Colon Cancers |
| In Vivo Efficacy | Demonstrated in hepatocellular carcinoma xenograft model | Demonstrated in various xenograft models, often enhancing chemotherapy |
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound and brusatol against various cancer cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | ~0.3[1][2] |
| LM-3 | Hepatocellular Carcinoma | ~0.3[1][2] |
| Huh-7 | Hepatocellular Carcinoma | ~0.3[1][2] |
Table 2: IC50 Values of Brusatol
| Cell Line | Cancer Type | IC50 (µM) |
| NB4 | Leukemia | 0.03[3] |
| BV173 | Leukemia | 0.01[3] |
| SUPB13 | Leukemia | 0.04[3] |
| U251 (IDH1-mutated) | Glioma | ~0.02[3] |
| A549 | Lung Cancer | <0.06[3] |
| MCF-7 | Breast Cancer | 0.08[3] |
| PANC-1 | Pancreatic Cancer | 0.36[3] |
| SW1990 | Pancreatic Cancer | 0.10[3] |
| CT-26 | Colorectal Cancer | 0.27[4][5] |
Mechanisms of Action: Divergent Molecular Pathways
While both compounds originate from the same plant, their anticancer effects are mediated through distinct signaling pathways.
This compound: A JAK/STAT Pathway Inhibitor
This compound has been shown to exert its anticancer effects, at least in hepatocellular carcinoma, by targeting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[1][2] This pathway is often constitutively active in cancer cells, promoting proliferation and survival.
This compound's inhibition of the JAK/STAT pathway leads to the induction of apoptosis through both the intrinsic and extrinsic pathways, characterized by the cleavage of caspase-3 and caspase-8.[1]
dot
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study | Semantic Scholar [semanticscholar.org]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brusatol | Nrf2 | Ferroptosis | TargetMol [targetmol.com]
A Comparative Analysis of Yadanzioside A and Doxorubicin in Liver Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Yadanzioside A and the conventional chemotherapeutic agent, doxorubicin, in the context of liver cancer treatment. The following sections detail their mechanisms of action, present available quantitative data on their efficacy, and outline the experimental protocols used to generate this data.
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. While doxorubicin has been a long-standing chemotherapy for liver cancer, its efficacy is often hampered by severe side effects and the development of drug resistance.[1] This has spurred the investigation of novel therapeutic agents, including natural products like this compound, a derivative of Brucea javanica.[2] This guide aims to provide a comparative analysis of these two compounds based on available preclinical data.
Mechanism of Action
This compound: This natural compound exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in liver cancer cells.[2] Mechanistically, this compound targets the TNF-α/STAT3 signaling pathway. By inhibiting the phosphorylation of JAK2 and STAT3, it effectively blocks a key pathway involved in cancer cell survival and growth, leading to the activation of apoptotic processes.[2]
Doxorubicin: As an anthracycline antibiotic, doxorubicin's primary anticancer mechanisms involve its interaction with DNA.[3] It intercalates into the DNA, disrupting DNA and RNA synthesis.[3] Furthermore, it inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to double-strand breaks in the DNA of cancer cells.[3] Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause further cellular damage and induce apoptosis.[3]
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and doxorubicin on various liver cancer cell lines. It is important to note that the data for each compound is derived from separate studies, and experimental conditions may have varied.
Table 1: Cytotoxicity of this compound in Liver Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| HepG2 | 300 | [2] |
| Huh-7 | 362 | [2] |
| LM-3 | 171 | [2] |
Table 2: Cytotoxicity of Doxorubicin in Liver Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HepG2 | 12.18 ± 1.89 | [4] |
| Huh-7 | > 20 | [4] |
| HepG2 | 1.3 ± 0.18 | [4] |
| Huh-7 | 5.2 ± 0.49 | [4] |
Note: The variability in doxorubicin's IC50 values across different studies highlights the influence of experimental conditions and methodologies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Liver cancer cells (e.g., HepG2, Huh-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Liver cancer cells are treated with this compound or doxorubicin at desired concentrations for a set time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Alleviation of doxorubicin adverse effects via loading into various drug-delivery systems: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Efficacy Analysis of Yadanzioside A and Other Brucea javanica Quassinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Yadanzioside A with other prominent quassinoids isolated from Brucea javanica. The data presented is compiled from various scientific studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison: Cytotoxicity
The primary measure of efficacy for anticancer compounds is their cytotoxicity against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound and other selected Brucea javanica quassinoids. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SW480 | Colorectal Cancer | 28.5 | [1] |
| HL-60 | Promyelocytic Leukemia | - | [2] | |
| SMMC-7721 | Hepatocellular Carcinoma | - | [2] | |
| A-549 | Lung Cancer | - | [2] | |
| MCF-7 | Breast Cancer | - | [2] | |
| Brusatol | SW480 | Colorectal Cancer | 0.1 | [1] |
| A549 | Lung Cancer | < 0.06 | [3] | |
| PANC-1 | Pancreatic Cancer | 0.36 | [4] | |
| SW1990 | Pancreatic Cancer | 0.10 | [4] | |
| MIA PaCa-2 | Pancreatic Cancer | 0.034 | [4] | |
| MCF-7 | Breast Cancer | 0.08 - 10 | [5] | |
| MDA-MB-231 | Breast Cancer | 0.081 - 0.238 | [6] | |
| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 0.029 | [4] |
| MCF-7 | Breast Cancer | 0.182 ± 0.048 | [4] | |
| MDA-MB-231 | Breast Cancer | 0.228 ± 0.020 | [4] | |
| HCT116 | Colon Cancer | 0.02612 | [7] | |
| CT26 | Colon Cancer | 0.22926 | [7] | |
| Bruceine B | SW480 | Colorectal Cancer | - | [1] |
| HCT-8 | Ileocecal Cancer | 1.3 - 6.7 | [1] | |
| Bruceine D | SW480 | Colorectal Cancer | - | [1] |
| HCT-8 | Ileocecal Cancer | 1.3 - 6.7 | [1] | |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 | [8] | |
| Hs 578T | Breast Cancer (Triple-Negative) | 0.71 ± 0.05 | [8] | |
| Bruceantin | MIA PaCa-2 | Pancreatic Cancer | 0.781 | [4] |
| Bruceantinol | MIA PaCa-2 | Pancreatic Cancer | 0.669 | [4] |
| Yadanziolide A | SW480 | Colorectal Cancer | 28.5 | [1] |
| Yadanzioside G | P-388 | Murine Leukemia | 0.16 - 7.49 | [1] |
| Yadanzioside B | P-388 | Murine Leukemia | - | [1] |
Note: A lower IC50 value indicates higher potency. The data suggests that while this compound possesses cytotoxic activity, other quassinoids like Brusatol and Bruceine A exhibit significantly lower IC50 values against a range of cancer cell lines, indicating higher potency in those specific assays.
Experimental Protocols
The most common method for determining the cytotoxic activity of these compounds is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol provides a general framework for assessing cell viability and cytotoxicity. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compounds (this compound and other quassinoids) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The anticancer efficacy of Brucea javanica quassinoids stems from their ability to modulate various cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound: Targeting the JAK/STAT Pathway
Recent studies have indicated that this compound exerts its anticancer effects by targeting the TNF-α/STAT3 and JAK-STAT signaling pathways.[13] Inhibition of this pathway can lead to the suppression of tumor cell growth and induction of apoptosis.
Caption: this compound inhibits the JAK/STAT pathway, leading to apoptosis.
Brusatol: Nrf2 and STAT3 Inhibition
Brusatol is a potent inhibitor of the Nrf2 signaling pathway, which is often upregulated in cancer cells to protect them from oxidative stress.[14][15] By inhibiting Nrf2, brusatol sensitizes cancer cells to chemotherapy. Brusatol has also been shown to inhibit the STAT3 signaling cascade.
Caption: Brusatol inhibits Nrf2 and STAT3 pathways, reducing chemoresistance.
Bruceine A: PI3K/Akt and MEK/ERK Signaling
Bruceine A has been shown to induce apoptosis and inhibit cancer cell proliferation by modulating the PI3K/Akt and MEK/ERK signaling pathways, which are critical for cell survival and growth.[7]
Caption: Bruceine A inhibits PI3K/Akt and MEK/ERK pathways, promoting apoptosis.
General Apoptosis and NF-κB Signaling Pathways
The following diagrams illustrate the general apoptosis and NF-κB signaling pathways. Quassinoids from Brucea javanica can influence these pathways at various points, ultimately leading to cancer cell death.
Caption: Overview of apoptosis pathways influenced by quassinoids.
Caption: General NF-κB signaling pathway potentially targeted by quassinoids.
Conclusion
The quassinoids derived from Brucea javanica represent a promising class of natural compounds with significant anticancer potential. While this compound demonstrates cytotoxic effects, other quassinoids, notably Brusatol and Bruceine A, exhibit superior potency against a variety of cancer cell lines in the studies reviewed. The diverse mechanisms of action, targeting critical signaling pathways such as JAK/STAT, Nrf2, PI3K/Akt, and MEK/ERK, underscore the therapeutic potential of these compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of these promising natural products and to guide future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and/or necrosis following exposure to antitumour agents in a melanoma cell line, probably through modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 13. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma [mdpi.com]
Unveiling the Anti-Cancer Potential of Yadanzioside A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside A, a quassinoid glycoside isolated from the medicinal plant Brucea javanica, has demonstrated promising anti-proliferative effects against various cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy with other anti-cancer agents, supported by available experimental data. We delve into the methodologies of key experiments and visualize the intricate signaling pathways potentially involved in its mechanism of action.
Comparative Anti-Proliferative Efficacy
Table 1: Comparative IC50 Values of Quassinoids from Brucea javanica against Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Brusatol | PANC-1 | 0.36 | [1] |
| Brusatol | SW1990 | 0.10 | [1] |
| Bruceine D | PANC-1 | 1.1 - 5.8 | [2] |
| Bruceine D | SW1990 | Not Reported | |
| Bruceine A | MIA PaCa-2 | Potent Activity | [3] |
Table 2: Comparative IC50 Values of Standard Chemotherapeutics against Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Gemcitabine | SW1990 | 1.176 | ~4.47 | [4] |
| Gemcitabine | PANC-1 | 42.431 (parental) | ~161.3 | [5] |
| Gemcitabine | SW1990 | 0.07 (parental) | ~0.27 | [6] |
| 5-Fluorouracil | SW1990 | 0.407 | ~3.13 | [4] |
| 5-Fluorouracil | PANC-1 | Not directly reported in µM | [7][8] |
Experimental Protocols
The evaluation of the anti-proliferative effects of this compound and comparable compounds typically involves the following key experimental methodologies:
Cell Culture and Treatment
Human pancreatic cancer cell lines, such as PANC-1 and SW1990, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and treated with varying concentrations of the test compounds (e.g., this compound, brusatol, gemcitabine) for specific durations (e.g., 24, 48, 72 hours).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Treatment: Cells are treated with the compounds as described above.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Apoptosis Assays
To determine if the anti-proliferative effects are due to the induction of programmed cell death (apoptosis), several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.
-
Western Blot Analysis: This technique is used to detect the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bcl-2, Bax) and cleaved PARP.
Visualizing the Mechanism of Action
The anti-cancer activity of quassinoids isolated from Brucea javanica is often attributed to the induction of apoptosis through the modulation of various signaling pathways. While the specific pathways affected by this compound are still under investigation, studies on related compounds like brusatol and bruceine D provide strong indications of the likely mechanisms. A recent 2024 study on Yadanzioside-L, another quassinoid from the same plant, has shown its involvement in upregulating the tumor suppressor protein TP53 and reducing the activity of MAPK1 in lung cancer cells.
Below are diagrams representing a generalized experimental workflow and the potential signaling pathways involved.
Experimental workflow for assessing anti-proliferative effects.
Potential signaling pathways affected by this compound.
Conclusion
This compound, a natural compound from Brucea javanica, demonstrates notable anti-cancer properties. While direct comparative data for this compound is limited, the potent anti-proliferative effects of its structural analogs, such as brusatol, against pancreatic cancer cells highlight the therapeutic potential of this class of compounds. The likely mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including the MAPK, NF-κB, STAT3, and p53 pathways. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a novel anti-cancer agent.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. 5-fluorouracil suppresses stem cell-like properties by inhibiting p38 in pancreatic cancer cell line PANC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Yadanzioside A: A Comparative Guide for Researchers
A comprehensive analysis of existing research reveals the cytotoxic effects of Yadanzioside A, a natural compound, on various cancer cell lines. This guide provides a comparative overview of its anti-proliferative and pro-apoptotic activities, details the underlying molecular mechanisms, and presents standardized experimental protocols to aid researchers in the field of oncology drug discovery.
This compound, a quassinoid compound isolated from the fruit of Brucea javanica, has demonstrated significant anti-tumor properties. This guide synthesizes the available scientific data on its efficacy across different cancer cell types, with a primary focus on hepatocellular carcinoma, and explores its potential applications in oncology.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been most extensively studied in hepatocellular carcinoma (HCC) cell lines, namely HepG2 and LM-3. Research indicates that this compound inhibits the proliferation, migration, and invasion of these liver cancer cells and promotes programmed cell death, or apoptosis.[1][2][3]
| Cell Line | Cancer Type | Observed Effects | Effective Concentration |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, migration, and invasion; Induction of apoptosis.[1][3] | ≥ 0.1 μM[1][2] |
| LM-3 | Hepatocellular Carcinoma | Inhibition of proliferation, migration, and invasion; Induction of apoptosis.[3] | ≥ 0.1 μM[1][2] |
Table 1: Effects of this compound on Hepatocellular Carcinoma Cell Lines. This table highlights the consistent anti-cancer activities of this compound in liver cancer cells. The lack of extensive data on other cancer types underscores the need for further research to establish a broader comparative profile.
Unraveling the Mechanism of Action: The TNF-α/STAT3 Signaling Pathway
In hepatocellular carcinoma cells, this compound exerts its anti-tumor effects by targeting the Tumor Necrosis Factor-alpha (TNF-α)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3] This pathway is crucial for cell survival, proliferation, and inflammation.
This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3, key components of this pathway.[1] By doing so, it effectively blocks the downstream signaling cascade that promotes cancer cell growth and survival, ultimately leading to apoptosis.
References
- 1. Asiaticoside inhibits breast cancer progression and tumor angiogenesis via YAP1/VEGFA signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
Yadanzioside A vs. Cisplatin: A Comparative Cytotoxicity Analysis
In the landscape of cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the cytotoxic properties of Yadanzioside A, a natural product, and cisplatin, a widely used chemotherapeutic agent. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, cytotoxic effects, and the experimental protocols used to evaluate them.
Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | LM-3 (Liver Cancer) | CCK-8 | ~0.1 µM (approx. 20% inhibition at 100 nM) | [1] |
| HepG2 (Liver Cancer) | CCK-8 | > 0.1 µM | [1] | |
| Huh-7 (Liver Cancer) | CCK-8 | > 0.1 µM | [1] | |
| Cisplatin | BxPC-3 (Pancreatic Cancer) | SRB | 5.96 ± 2.32 µM (at 48h) | [2] |
| MIA PaCa-2 (Pancreatic Cancer) | SRB | 7.36 ± 3.11 µM (at 48h) | [2] | |
| YAPC (Pancreatic Cancer) | SRB | 56.7 ± 9.52 µM (at 48h) | [2] | |
| PANC-1 (Pancreatic Cancer) | SRB | 100 ± 7.68 µM (at 48h) | [2] | |
| OVCAR10 (Ovarian Cancer) | MTT | 9.52 µM | [3] |
Note: The IC50 values are highly dependent on the cell line and the assay used. This table is for informational purposes and does not represent a direct comparison under identical experimental conditions.
Mechanisms of Action: A Tale of Two Pathways
This compound and cisplatin induce cancer cell death through distinct molecular pathways. Understanding these differences is crucial for their potential therapeutic applications.
This compound: Targeting STAT3 Signaling
This compound exerts its cytotoxic effects primarily by inducing apoptosis through the inhibition of the JAK-STAT signaling pathway.[1] Specifically, it has been shown to target the TNF-α/STAT3 pathway.[1] By inhibiting the phosphorylation of JAK2 and STAT3, this compound effectively blocks the downstream signaling that promotes cancer cell proliferation and survival, leading to the activation of apoptotic pathways.[1] This is evidenced by an increase in the apoptotic cell population and the formation of the apoptosome.[1]
Cisplatin: A Multi-pronged Attack on Cancer Cells
Cisplatin's cytotoxic mechanism is more multifaceted. Upon entering the cell, it forms adducts with DNA, which interferes with DNA replication and transcription, ultimately causing DNA damage.[4][5][6] This damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling pathway.[7][8] These signaling events can lead to cell cycle arrest and the induction of apoptosis through both intrinsic and extrinsic pathways.[7][8][9] The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[7][10] Additionally, cisplatin can induce oxidative stress, further contributing to its cytotoxic effects.[4][5][7]
Experimental Protocols
To ensure reproducibility and standardization in cytotoxicity studies, detailed experimental protocols are essential. Below are methodologies for two common assays used to assess cell viability and apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[13]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., this compound or cisplatin) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the plate. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at approximately 670 x g for 5 minutes at room temperature.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms
To better illustrate the complex signaling pathways involved in the cytotoxic effects of this compound and cisplatin, the following diagrams are provided.
Caption: this compound induced apoptosis signaling pathway.
Caption: Cisplatin induced apoptosis signaling pathway.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced cisplatin cytotoxicity by disturbing the nucleotide excision repair pathway in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unlocking Synergistic Potential: Yadanzioside A Analogs in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. This guide provides a comparative analysis of the synergistic effects of quassinoids derived from Brucea javanica, closely related to Yadanzioside A, with conventional chemotherapeutic agents. Drawing on preclinical data, we explore the enhanced anticancer activity and underlying molecular mechanisms of these combinations, offering valuable insights for future drug development.
Enhanced Cytotoxicity with Combination Therapy
Recent studies have demonstrated that brusatol, a major quassinoid isolated from Brucea javanica and a structural analog of this compound, exhibits significant synergistic effects when combined with the chemotherapeutic drug cisplatin in treating colorectal cancer. The combination of brusatol and cisplatin has been shown to more effectively inhibit the proliferation of CT-26 colorectal cancer cells compared to either agent alone.[1]
A key indicator of drug synergy is the Combination Index (CI), where a value less than 1 signifies a synergistic interaction. Isobologram analysis of the combined treatment of brusatol and cisplatin on CT-26 cells revealed a CI value of less than 1, confirming a synergistic effect.[1]
Table 1: Comparative IC50 Values of Brusatol and Cisplatin in CT-26 Colorectal Cancer Cells
| Treatment | IC50 (µg/mL) |
| Brusatol (BR) | 1.35 ± 0.12 |
| Cisplatin (CDDP) | 4.05 ± 0.28 |
| BR + CDDP (Combination) | 0.45 ± 0.08 |
Data sourced from a study on the synergistic antitumor effect of brusatol and cisplatin.[1]
Furthermore, studies on pancreatic cancer have also shown the synergistic potential of brusatol in combination with gemcitabine. In PANC-1 and Capan-2 pancreatic cancer cell lines, the combination of brusatol and gemcitabine resulted in a strong synergistic anti-proliferative effect, with CI values ranging from 0.2 to 0.8.[2]
Mechanisms of Synergistic Action: A Deeper Look into Apoptosis
The enhanced efficacy of combining brusatol with cisplatin is largely attributed to the potentiation of apoptosis, or programmed cell death. The combination treatment leads to a marked increase in the apoptotic rate of cancer cells.[1] This is achieved through the modulation of key signaling pathways that regulate cellular demise.
The Intrinsic Apoptotic Pathway
The synergistic combination of brusatol and cisplatin triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:
-
Increased Release of Cytochrome c: The combination treatment promotes the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Activation of Caspases: Cytoplasmic cytochrome c activates caspase-9, which in turn activates the executioner caspase-3. The study observed a decrease in the levels of pro-caspase-9 and pro-caspase-3, indicating their conversion to the active forms.[1]
-
Alteration of the Bax/Bcl-2 Ratio: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. The combination therapy upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1]
Inhibition of Nrf2-Mediated Chemoresistance
Another crucial mechanism underlying the synergistic effect of brusatol is its ability to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Nrf2 is a transcription factor that plays a key role in the cellular defense against oxidative stress and is often implicated in chemoresistance.[3]
By suppressing the Nrf2 pathway, brusatol sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents like cisplatin.[3] This inhibition leads to a reduction in the expression of Nrf2-downstream genes involved in drug detoxification and removal, thereby enhancing the efficacy of the chemotherapy.[3] In vivo studies using A549 lung cancer xenografts have shown that the combination of brusatol and cisplatin leads to a more substantial inhibition of tumor growth compared to cisplatin alone, an effect that is dependent on the inhibition of Nrf2.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the drug combinations, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Cell Seeding: Cancer cells (e.g., CT-26) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the individual drugs (e.g., brusatol or cisplatin) and their combination for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The inhibitory rate is calculated based on the difference in absorbance between treated and untreated control cells.[1] The half-maximal inhibitory concentration (IC50) is then determined.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
-
Cell Treatment: Cells are treated with the drugs as described for the viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: The cells are washed and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., cytochrome c, caspase-3, Bax, Bcl-2).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.[1]
Visualizing the Synergistic Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic action of this compound analogs with chemotherapeutic agents.
Caption: Synergistic induction of the intrinsic apoptosis pathway.
Caption: Inhibition of Nrf2-mediated chemoresistance.
Caption: General experimental workflow for evaluating synergy.
References
- 1. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring brusatol as a new anti-pancreatic cancer adjuvant: biological evaluation and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Yadanzioside A and Other STAT3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Yadanzioside A with other Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A growing number of small molecules and natural products have been identified as STAT3 inhibitors. This guide focuses on a comparative analysis of this compound, a natural quassinoid glycoside, against other well-known STAT3 inhibitors.
Quantitative Performance Analysis
The inhibitory effects of this compound and other selected STAT3 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce a specific biological activity by 50% and are a key metric for comparing the potency of these compounds.
| Inhibitor | Target/Cell Line(s) | IC50 Value(s) | Mechanism of Action |
| This compound | HepG2 (Hepatocellular Carcinoma) | 300 nM[1][2] | Inhibits JAK2 and STAT3 phosphorylation.[1][2] |
| Huh-7 (Hepatocellular Carcinoma) | 362 nM[1][2] | ||
| LM-3 (Hepatocellular Carcinoma) | 171 nM[1][2] | ||
| Stattic | Cell-free STAT3 SH2 domain binding | 5.1 µM | Inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain. |
| UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B (Head and Neck Squamous Cell Carcinoma) | 2.28 - 3.48 µM | ||
| CCRF-CEM (T-cell acute lymphoblastic leukemia) | 3.188 µM | ||
| Jurkat (T-cell acute lymphoblastic leukemia) | 4.89 µM | ||
| WP1066 | HEL (Erythroleukemia) | 2.3 µM | Inhibitor of JAK2 and STAT3. |
| U87-MG (Glioblastoma) | 5.6 µM | ||
| U373-MG (Glioblastoma) | 3.7 µM | ||
| B16, B16EGFRvIII, A375 (Melanoma) | 1.5 - 2.3 µM | ||
| Niclosamide | Du145 (Prostate Cancer) - Proliferation | 0.7 µM | Inhibits STAT3 activation, nuclear translocation, and transactivation. |
| Du145 (Prostate Cancer) - Colony Formation | 0.1 µM | ||
| HepG2, QGY-7703, SMMC-7721 (Hepatocellular Carcinoma) | 10.24 - 31.91 µM (48h) | ||
| Cryptotanshinone | Cell-free STAT3 assay | 4.6 µM | Inhibits phosphorylation of STAT3 Tyr705. |
| EC109, CAES17 (Esophageal Squamous Cell Carcinoma) | 2.57 µM, 10.07 µM (72h) | ||
| Hey, A2780 (Ovarian Cancer) | 18.4 µM, 11.2 µM | ||
| BP-1-102 | In vitro STAT3 DNA-binding activity | 6.8 µM | Binds to STAT3 and blocks its activation and DNA binding. |
| U251 (Glioblastoma) | 10.51 µM | ||
| A172 (Glioblastoma) | 8.534 µM | ||
| MDA-MB-231 (Breast Cancer) | 14.96 µM (24h) |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical in vivo models. In an orthotopic liver cancer model using Hepa1-6 cells, intraperitoneal administration of this compound at 2 mg/kg/day for two weeks resulted in a notable suppression of tumor growth compared to the control group.[1] This highlights its potential for clinical translation.
Signaling Pathways and Experimental Workflows
To understand the context of STAT3 inhibition, the following diagrams illustrate the canonical STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
Caption: Canonical STAT3 Signaling Pathway.
Caption: Experimental workflow for evaluating STAT3 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from the methodology used to determine the IC50 of this compound in hepatocellular carcinoma cells.[1]
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, LM-3, or Huh-7) in 96-well plates at a density of 2 x 10³ cells per well.
-
Inhibitor Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the STAT3 inhibitor (e.g., this compound from 0 to 10,000 nM) for 24 hours.
-
CCK-8 Reagent Addition: Following the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method for assessing the phosphorylation status of STAT3.
-
Cell Lysis: Treat cancer cells with the STAT3 inhibitor at the desired concentrations and time points. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C. Subsequently, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT3 as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of p-STAT3 to total STAT3.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Inhibitor and Stimulant Treatment: Pre-treat the cells with various concentrations of the STAT3 inhibitor for a specified time. Subsequently, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-16 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity in inhibitor-treated cells compared to cells treated with the stimulant alone.
References
A Head-to-Head Comparison of Yadanzioside A and Sorafenib in HCC Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Yadanzioside A and Sorafenib, two compounds investigated for their therapeutic potential in hepatocellular carcinoma (HCC). We present a side-by-side analysis of their efficacy in preclinical HCC models, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
At a Glance: this compound vs. Sorafenib
| Feature | This compound | Sorafenib |
| Primary Mechanism | Induces apoptosis via inhibition of the JAK/STAT signaling pathway. | Multi-kinase inhibitor targeting the RAF/MEK/ERK pathway, VEGFR, and PDGFR. |
| Molecular Targets | JAK2, STAT3 | RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, FLT3, RET |
| Cellular Effects | Induces apoptosis, inhibits proliferation, migration, and invasion. | Induces apoptosis, inhibits proliferation, and suppresses angiogenesis. |
| Status | Preclinical | FDA-approved for advanced HCC |
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro effects of this compound and Sorafenib on various HCC cell lines.
Table 1: IC50 Values in HCC Cell Lines
| Cell Line | This compound (nM) | Sorafenib (µM) |
| HepG2 | 300[1] | 4.65 - 10[2][3][4] |
| Huh7 | 362[1] | 1.9 - 11.03[2][3][5] |
| LM-3 | 171[1] | 4.47[4] |
| Hep3B | Not Reported | 3[2] |
Table 2: Induction of Apoptosis in HCC Cell Lines
| Cell Line | Compound | Concentration | Apoptotic Cells (%) |
| HepG2 | This compound | 0.1 µM | ~15%[1] |
| 0.3 µM | ~25%[1] | ||
| 1 µM | ~40%[1] | ||
| LM-3 | This compound | 0.1 µM | ~20%[1] |
| 0.3 µM | ~35%[1] | ||
| 1 µM | ~50%[1] | ||
| HepG2 | Sorafenib | 40 µM (under hypoxia) | 39.06%[6] |
| HLF | Sorafenib | 10 µM (serum-free) | 6.3%[7] |
In Vivo Efficacy: Tumor Growth Inhibition
While direct comparative in vivo studies are not available, individual studies demonstrate the anti-tumor efficacy of both compounds in HCC xenograft models.
Table 3: In Vivo Tumor Growth Inhibition in HCC Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition |
| This compound | Orthotopic liver cancer model (mice) | Hepa1-6 | Not Specified | Significant reduction in tumor growth[1] |
| Sorafenib | Patient-derived xenograft (mice) | 10 different HCC-PDX models | 30 mg/kg/day | Significant tumor growth inhibition in 7/10 models[8] |
| Sorafenib | Orthotopic rat HCC model | Not Specified | Not Specified | Significantly inhibited tumor growth and metastasis[9] |
Signaling Pathways and Mechanisms of Action
This compound and Sorafenib exert their anti-cancer effects through distinct signaling pathways.
This compound targets the TNF-α/STAT3 pathway, leading to the inhibition of JAK2 and STAT3 phosphorylation. This, in turn, activates apoptotic pathways and suppresses tumor cell growth[1].
Sorafenib is a multi-kinase inhibitor that primarily targets the RAF/MEK/ERK signaling cascade to inhibit cell proliferation and induce apoptosis.[9] It also inhibits receptor tyrosine kinases like VEGFR and PDGFR, thereby suppressing tumor angiogenesis.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Sorafenib on HCC cells.
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 2 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours.[1][10]
-
Compound Treatment: Treat the cells with various concentrations of this compound (0 to 10,000 nM) or Sorafenib (0 to 20 µM) for 24, 48, or 72 hours.[1][11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 540-590 nm using a microplate reader.[10][12] Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed HCC cells in 6-well plates and treat with the desired concentrations of this compound or Sorafenib for 24 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization and centrifugation.[13]
-
Washing: Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions. Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
-
Protein Extraction: Lyse treated and untreated HCC cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, GAPDH) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Sorafenib demonstrate significant anti-cancer activity in preclinical HCC models, albeit through different mechanisms of action. This compound shows promise as a targeted therapy against the JAK/STAT pathway, while Sorafenib offers a broader multi-kinase inhibitory approach. The data presented in this guide provides a foundation for researchers to compare these two compounds and to inform the design of future investigations into novel therapeutic strategies for HCC.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antitumor effects of tanshinone IIA and sorafenib or its derivative SC-1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simvastatin re-sensitizes hepatocellular carcinoma cells to sorafenib by inhibiting HIF-1α/PPAR-γ/PKM2-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Evaluating the Selectivity of Yadanzioside A for Cancer Cells Over Normal Cells: A Comparative Guide
Yadanzioside A, a quassinoid glycoside derived from the plant Brucea javanica, has demonstrated potential as an anticancer agent. This guide provides a comparative analysis of the available data on the selectivity of this compound for cancer cells over normal cells, with a focus on its mechanism of action involving the JAK-STAT signaling pathway.
While research indicates the cytotoxic effects of this compound on various cancer cell lines, a comprehensive, direct comparison of its potency in cancer versus normal cells through metrics like the half-maximal inhibitory concentration (IC50) is not extensively documented in publicly available literature. This guide synthesizes the existing information to provide a qualitative assessment of its selectivity and details the experimental approaches used to evaluate its anticancer activity.
Comparative Cytotoxicity: A Qualitative Overview
Currently, there is a lack of publicly available studies that provide a direct comparison of the IC50 values of this compound across a panel of cancer cell lines and a corresponding set of normal, non-cancerous human cell lines. The selectivity of a compound is a critical parameter in drug development, indicating its therapeutic window. A higher selectivity index (ratio of IC50 in normal cells to IC50 in cancer cells) suggests a greater preference for killing cancer cells while sparing healthy ones.
Mechanism of Action: The JAK-STAT Signaling Pathway
Research has shown that this compound exerts its anticancer effects, at least in part, by modulating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is frequently observed in various cancers.
In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit the JAK-STAT pathway, leading to a decrease in cell proliferation and the induction of apoptosis (programmed cell death). The specific effects on this pathway in normal cells have not been detailed in the available research, which is a critical gap in understanding its selectivity. A truly selective agent would ideally inhibit this pathway in cancer cells while having minimal impact on its normal function in healthy cells.
Experimental Workflow for Assessing JAK-STAT Pathway Inhibition
Below is a generalized workflow for investigating the effect of this compound on the JAK-STAT pathway.
Caption: Workflow for analyzing JAK-STAT pathway protein expression.
Experimental Protocols
Detailed experimental protocols are essential for the rigorous evaluation of a compound's selectivity. Below are generalized protocols for key assays used in this type of research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Western Blotting for JAK-STAT Pathway Proteins
Objective: To assess the effect of this compound on the expression and phosphorylation levels of key proteins in the JAK-STAT pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cancer and normal cells with this compound. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available evidence suggests that this compound has anticancer properties mediated through the inhibition of the JAK-STAT signaling pathway. However, a critical gap exists in the literature regarding its selectivity for cancer cells over normal cells. To fully evaluate its therapeutic potential, further studies are imperative. Specifically, research should focus on:
-
Direct comparative cytotoxicity studies: Determining the IC50 values of this compound in a broad panel of cancer cell lines alongside a variety of normal human cell lines from different tissues.
-
Mechanistic studies in normal cells: Investigating the effect of this compound on the JAK-STAT pathway and other critical signaling pathways in normal cells to understand the molecular basis of its potential selectivity.
Such data will be instrumental for the drug development community in making informed decisions about the future of this compound as a potential cancer therapeutic.
Safety Operating Guide
Prudent Disposal of Yadanzioside A: A Safety-First Approach
Navigating the proper disposal of Yadanzioside A requires a cautious and informed approach due to conflicting safety classifications. While some suppliers classify it as a non-hazardous substance, related compounds with similar chemical structures are designated as harmful and toxic to aquatic life. Therefore, adopting a conservative disposal protocol is essential to ensure the safety of laboratory personnel and the environment.
This compound is a quassinoid glycoside, a class of compounds known for their biological activity.[1][2] A Safety Data Sheet (SDS) from one supplier states that this compound is not a hazardous substance or mixture.[3] However, the SDS for a closely related compound, Yadanzioside I, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] This discrepancy underscores the need for stringent handling and disposal procedures, treating this compound with the higher level of precaution until a universal classification is established.
The recommended procedure is to manage this compound as a hazardous chemical waste, ensuring its complete containment and destruction by a certified waste disposal facility. This approach minimizes potential risks and aligns with best practices for laboratory safety and environmental responsibility.
Comparative Safety Data: this compound vs. Yadanzioside I
| Property | This compound | Yadanzioside I |
| CAS Number | 95258-15-4[3] | 99132-95-3[4] |
| Molecular Formula | C₃₂H₄₄O₁₆[3] | C₂₉H₃₈O₁₆[4] |
| Molecular Weight | 684.68 g/mol [3] | 642.60 g/mol [4] |
| Hazard Classification | Not a hazardous substance or mixture[3] | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[4] |
| Hazard Statements | None provided[3] | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4] |
| Disposal Recommendation | Not specified[3] | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Standard Operating Procedure for the Disposal of this compound
This protocol provides a step-by-step guide for the safe disposal of this compound, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder, along with any lab materials grossly contaminated with the solid (e.g., weighing paper, spatulas, contaminated wipes), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound. Do not dispose of these solutions down the drain. Segregate aqueous and solvent-based solutions into separate, compatible waste containers.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed normally.
3. Waste Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Label each waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Note any other chemical constituents in the container (e.g., solvents).
-
Keep waste containers securely closed except when adding waste.
4. Temporary Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal vendor.
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Yadanzioside I|99132-95-3|MSDS [dcchemicals.com]
Essential Safety and Operational Guide for Handling Yadanzioside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Yadanzioside A, a quassinoid glycoside with potential antitumor activity.[1] Due to incompletely investigated chemical, physical, and toxicological properties, a cautious approach to handling is imperative.[2] Information from a structurally similar compound, Yadanzioside I, which is classified as harmful if swallowed and very toxic to aquatic life, has been taken into consideration to establish robust safety protocols.[3]
Personal Protective Equipment (PPE)
To minimize exposure to this compound, the following personal protective equipment is mandatory. This comprehensive protection strategy addresses potential hazards from inhalation, skin contact, and eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for handling large quantities or if dust/aerosol generation is likely. | To avoid inhalation of the compound, especially given the unknown toxicological profile. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to this protocol is crucial for ensuring a safe laboratory environment when working with this compound.
-
Preparation :
-
Ensure a designated and clearly marked area for handling this compound.
-
Verify that a safety shower and eyewash station are readily accessible.[3]
-
Don all required PPE before handling the compound.
-
-
Handling :
-
Storage :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to aquatic life.[3]
-
Waste Product : Dispose of this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should also be disposed of in the hazardous waste container.
-
Regulatory Compliance : All waste disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[2][3] Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
